molecular formula C7H15NO B2619304 7,7-Dimethyl-[1,4]oxazepane CAS No. 933734-87-3

7,7-Dimethyl-[1,4]oxazepane

Cat. No.: B2619304
CAS No.: 933734-87-3
M. Wt: 129.203
InChI Key: OCMJEALURTVSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-[1,4]oxazepane is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.203. The purity is usually 95%.
BenchChem offers high-quality 7,7-Dimethyl-[1,4]oxazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Dimethyl-[1,4]oxazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-dimethyl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMJEALURTVSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Pharmacological Potential of 7,7-Dimethyl-oxazepane Scaffolds

A Technical Guide to the Pharmacological Potential of 7,7-Dimethyl-[1][2]oxazepane Scaffolds

Abstract

The[1]oxazepane ring system is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique three-dimensional conformation allows for the precise spatial presentation of substituents, making it an attractive core for the design of novel therapeutics. This guide focuses on a specific, underexplored derivative: the 7,7-Dimethyl-[1]oxazepane scaffold. We will explore its potential pharmacological significance by examining the established activities of the parent scaffold, analyzing the predictable influence of the gem-dimethyl substitution, proposing viable synthetic strategies, and outlining a comprehensive workflow for its pharmacological evaluation.

Introduction: The[1][2]Oxazepane Scaffold in Medicinal Chemistry

Seven-membered heterocycles like[1]oxazepanes are integral components of numerous pharmacologically relevant molecules.[1] The non-planar nature of the seven-membered ring provides access to a greater chemical space compared to more common five- and six-membered rings, offering opportunities for novel receptor interactions.

Derivatives of the[1]oxazepane scaffold have been reported to exhibit a broad spectrum of biological activities, including:

  • Central Nervous System (CNS) Activity: Including anticonvulsant, antidepressant, antipsychotic, and anxiolytic properties.[1][2][3] Notably, some derivatives have been investigated as selective ligands for the dopamine D4 receptor, a target for antipsychotic drug development.[4]

  • Anti-inflammatory and Analgesic Effects: Demonstrating potential in treating inflammatory conditions and pain.[1][2]

  • Antimicrobial and Antifungal Activity: Showing promise in combating various pathogens.[1][5]

  • Antithrombotic and Anti-aggregating Activity: Indicating potential applications in cardiovascular disease.[2][6]

The versatility of this scaffold makes it a compelling starting point for new drug discovery campaigns. This guide specifically addresses the 7,7-Dimethyl-[1]oxazepane core, a structure that introduces a key conformational constraint with predictable and potentially advantageous pharmacological consequences.

The Significance of the 7,7-Dimethyl Substitution: The Thorpe-Ingold Effect

The introduction of a gem-dimethyl group at the C7 position of the[1]oxazepane ring is not a trivial modification. This substitution invokes the Thorpe-Ingold effect , or gem-dimethyl effect, which has profound implications for the molecule's conformation and reactivity.[7][8]

First described in 1915, this principle states that geminal substitution on a carbon chain favors intramolecular ring closure.[7] The steric bulk of the two methyl groups compresses the internal bond angle, bringing the reactive ends of the precursor chain closer together and lowering the entropic barrier to cyclization.[8][9]

From a pharmacological perspective, the gem-dimethyl group imparts several key features:

  • Conformational Rigidity: It restricts the flexibility of the seven-membered ring, locking it into a more defined set of low-energy conformations. This pre-organization can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.

  • Metabolic Stability: The quaternary carbon is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes. This can block a common site of metabolism, potentially increasing the compound's half-life and oral bioavailability.[10]

  • Modified Physicochemical Properties: The two methyl groups increase the molecule's lipophilicity (fat-solubility), which can influence its absorption, distribution, and ability to cross the blood-brain barrier.

The strategic placement of the 7,7-dimethyl group is therefore a deliberate design choice aimed at enhancing both the synthetic accessibility and the "drug-like" properties of the scaffold.

Proposed Synthetic Strategies

While the synthesis of the specific 7,7-Dimethyl-[1]oxazepane scaffold is not widely documented, established methods for constructing[1]oxazepane rings can be adapted. The most robust approaches typically rely on intramolecular cyclization.[1]

A plausible and efficient strategy would involve a reductive amination followed by an intramolecular Williamson ether synthesis, leveraging the Thorpe-Ingold effect to facilitate the key ring-forming step.

Protocol: Proposed Synthesis of a 7,7-Dimethyl-[1][2]oxazepane Precursor

Step 1: Reductive Amination

  • Combine 3-amino-2,2-dimethyl-1-propanol (1.0 eq) and a suitable bromo-substituted aldehyde, such as 2-bromoethanal (1.1 eq), in a reaction vessel with a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine intermediate.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq), at 0 °C to deprotonate the alcohol.

  • Heat the reaction mixture to 60-80 °C to promote the intramolecular Sₙ2 reaction, forming the oxazepane ring. The gem-dimethyl group is expected to accelerate this cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final 7,7-Dimethyl-[1]oxazepane product via flash column chromatography.

Hypothesized Pharmacological Potential & Screening Strategy

Given the known activities of the parent[1]oxazepane scaffold and the conformational constraints imposed by the gem-dimethyl group, the 7,7-Dimethyl-[1]oxazepane core is a promising candidate for CNS-active agents, particularly those requiring specific spatial arrangements for receptor engagement.

Primary Hypothesis: Dopamine D₄ Receptor Antagonism

The dopamine D₄ receptor is a key target in the treatment of psychosis and schizophrenia.[4] The size and conformation of the[1]oxazepane ring have been shown to be important for D₄ affinity.[4] The rigidified conformation of the 7,7-dimethyl derivative could enhance selectivity for the D₄ receptor over other dopamine receptor subtypes (D₂, D₃), potentially leading to an antipsychotic agent with a reduced risk of extrapyramidal side effects.

Experimental Workflow for Pharmacological Evaluation

The following diagram and protocol outline a systematic approach to screen and characterize the pharmacological potential of a library of novel 7,7-Dimethyl-[1]oxazepane derivatives.

Gcluster_0Phase 1: Primary Screeningcluster_1Phase 2: Secondary & Functional Assayscluster_2Phase 3: In Vitro ADME-Toxcluster_3Phase 4: Lead Candidate SelectionALibrary of7,7-Dimethyl-[1,4]oxazepaneDerivativesBHigh-ThroughputRadioligand Binding Assay(e.g., Dopamine D4 Receptor)A->BTestCIdentify Initial Hits(Compounds with >50% Inhibitionat 10 µM)B->CAnalyze DataDDose-Response Curve(IC50/Ki Determination)C->DValidate HitsEFunctional Assay(e.g., cAMP Inhibition Assay)D->ECharacterizeMechanismFSelectivity Profiling(vs. D2, D3, 5-HT Receptors)E->FAssessSelectivityGMetabolic Stability Assay(Human Liver Microsomes)F->GProfile Drug-likePropertiesHCell Permeability(e.g., Caco-2, PAMPA)G->HICytotoxicity Assay(e.g., HepG2 cells)H->IJSynthesize Analogs forStructure-Activity Relationship (SAR)I->JOptimize LeadsKSelect Lead Candidate(s)for In Vivo StudiesJ->KPrioritize

Solubility profile of 7,7-Dimethyl-[1,4]oxazepane in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 7,7-Dimethyl-[1][2]oxazepane in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage pharmaceutical development and chemical process design. Poor solubility can impede formulation, compromise bioavailability, and create significant hurdles in manufacturing. This technical guide provides a comprehensive framework for characterizing the solubility of 7,7-Dimethyl-[1][2]oxazepane, a heterocyclic scaffold of interest, in a range of common organic solvents. As a Senior Application Scientist, this document moves beyond simple data reporting to establish a robust, scientifically-grounded methodology. It integrates the thermodynamic principles of dissolution with detailed, field-proven experimental protocols and analytical validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to generate a reliable and interpretable solubility profile, enabling informed decisions in solvent selection for synthesis, purification, formulation, and preclinical studies.

Introduction to 7,7-Dimethyl-[1][2]oxazepane and the Imperative of Solubility

The[1][2]oxazepane ring system is a seven-membered heterocyclic motif that has garnered interest in medicinal chemistry. Derivatives of this scaffold have been investigated for various biological activities, including as monoamine reuptake inhibitors, making them relevant to neuroscience and other therapeutic areas.[3] The specific compound, 7,7-Dimethyl-[1][2]oxazepane (C7H15NO), possesses a molecular weight of 129.20 g/mol and features a tertiary amine and an ether linkage within its saturated ring structure.[4] A gem-dimethyl group at the C7 position introduces steric bulk, which can influence crystal packing and, consequently, its interaction with solvents.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior throughout the drug development pipeline.[2] It directly influences:

  • Bioavailability: A drug must first dissolve to be absorbed by the body.[2]

  • Formulation Development: Selecting appropriate solvents or co-solvents is essential for creating stable liquid formulations or for the crystallization process in solid dosage forms.[2][5]

  • Process Chemistry: Solubility data guides the choice of solvents for reaction media, extraction, and purification, impacting yield and purity.[6]

  • Toxicology Studies: Achieving desired concentration levels in preclinical vehicle formulations depends on the compound's solubility.

Given that specific experimental solubility data for 7,7-Dimethyl-[1][2]oxazepane is not widely published, this guide provides the theoretical and practical foundation for its systematic determination.

The Scientific Bedrock: Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[7] For dissolution to occur spontaneously, ΔG must be negative. The relationship is defined as:

ΔG = ΔH – TΔS [7]

Where:

  • ΔH (Enthalpy of Solution): Represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. Most solid dissolutions are endothermic (ΔH > 0), meaning they require energy.[8]

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS (Entropy of Solution): Represents the change in disorder. Dissolution typically increases the system's entropy (ΔS > 0) as the ordered crystal lattice is broken down.[7]

Solubility is achieved when these opposing forces reach an equilibrium. The primary driver for predicting solubility lies in understanding the intermolecular forces between the solute (7,7-Dimethyl-[1][2]oxazepane) and the potential solvent. The guiding principle is "like dissolves like," which can be broken down into specific interactions.[9]

  • Hydrogen Bonding: The oxazepane ring contains a nitrogen atom that can act as a hydrogen bond acceptor and an N-H group that can act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols like methanol, ethanol) are likely to exhibit strong, favorable interactions, enhancing solubility.[10][11][12][13][14]

  • Dipole-Dipole Interactions: The C-O and C-N bonds in the ring create a molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary mode of interaction with non-polar solvents (e.g., hexane, toluene). The non-polar dimethyl groups and hydrocarbon backbone of the molecule will interact favorably with such solvents.

The final solubility in a given solvent is a complex interplay of these forces. A solvent must first overcome the solute's crystal lattice energy (a solute-solute interaction) before new, stabilizing solute-solvent interactions can be formed.[15][16][17]

Pre-Experimental Strategy: Rational Solvent Selection

A rational approach to solvent selection is crucial for an efficient solubility screen. The physicochemical properties of 7,7-Dimethyl-[1][2]oxazepane and the chosen solvents will inform the experimental design.

3.1 Solute Characterization Based on its structure and publicly available data, we can predict the behavior of 7,7-Dimethyl-[1][2]oxazepane:

  • Molecular Formula: C7H15NO[4]

  • Molecular Weight: 129.20 g/mol [4]

  • Predicted Lipophilicity (XlogP): 0.4[4] This value suggests the molecule has a relatively balanced hydrophilic-lipophilic character, predicting at least partial solubility in both polar and some non-polar solvents.

  • Key Functional Groups: Tertiary amine (basic, hydrogen bond acceptor), ether (polar, hydrogen bond acceptor), gem-dimethyl group (lipophilic).

3.2 Solvent Selection A diverse set of solvents should be chosen to probe different types of intermolecular interactions. The table below provides a representative list categorized by their properties.

Table 1: Properties of Common Organic Solvents for Solubility Screening

Solvent Chemical Class Polarity Index Dielectric Constant (20°C) H-Bonding Capability Primary Interaction Type
Non-Polar
n-Hexane Alkane 0.1 1.9 None Van der Waals
Toluene Aromatic 2.4 2.4 None Van der Waals, π-π
Polar Aprotic
Diethyl Ether Ether 2.8 4.3 Acceptor Dipole-Dipole
Ethyl Acetate Ester 4.4 6.0 Acceptor Dipole-Dipole
Tetrahydrofuran (THF) Ether 4.0 7.5 Acceptor Dipole-Dipole
Acetone Ketone 5.1 20.7 Acceptor Dipole-Dipole
Acetonitrile Nitrile 5.8 37.5 Acceptor Dipole-Dipole
Dimethyl Sulfoxide (DMSO) Sulfoxide 7.2 46.7 Acceptor Dipole-Dipole
Polar Protic
Methanol Alcohol 5.1 32.7 Donor & Acceptor Hydrogen Bonding
Ethanol Alcohol 4.3 24.5 Donor & Acceptor Hydrogen Bonding

| Isopropanol | Alcohol | 3.9 | 19.9 | Donor & Acceptor | Hydrogen Bonding |

Data compiled from various sources, including Murov.info and other chemical reference materials.[18][19]

Experimental Protocol: Equilibrium (Thermodynamic) Solubility Determination via Shake-Flask Method

To ensure scientific rigor, thermodynamic solubility must be measured, which represents the true equilibrium state of a saturated solution.[8] The gold-standard method for this is the shake-flask technique.[20]

4.1 Objective To determine the maximum concentration of 7,7-Dimethyl-[1][2]oxazepane that can be dissolved in a selection of organic solvents at a constant temperature (e.g., 25°C) under equilibrium conditions.

4.2 Materials & Equipment

  • 7,7-Dimethyl-[1][2]oxazepane (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC-UV system (or other suitable analytical instrument)

4.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of solid 7,7-Dimethyl-[1][2]oxazepane to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[20] A starting point of ~10-20 mg of solid is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples at a moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many small molecules.[20] A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-labeled vial. This step is critical to remove any remaining microscopic solid particles that would falsely elevate the measured concentration.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (see Section 5.0) to determine the concentration of 7,7-Dimethyl-[1][2]oxazepane.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Analysis & Calculation A Weigh excess solid (7,7-Dimethyl-[1,4]oxazepane) B Add known volume of organic solvent A->B C Agitate on orbital shaker (24-48h at 25°C) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Accurately dilute filtered sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Analytical Quantification: Ensuring Trustworthiness

The reliability of solubility data hinges on the accuracy of the analytical method used for quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice.

5.1 Method Development & Validation Protocol

  • Chromatographic Conditions: Develop an HPLC method that provides a sharp, symmetric, and well-resolved peak for 7,7-Dimethyl-[1][2]oxazepane. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure consistent ionization of the amine) is a typical starting point.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound using a UV-Vis spectrophotometer or a diode-array detector to ensure maximum sensitivity.

  • Calibration Curve: Prepare a series of standard solutions of 7,7-Dimethyl-[1][2]oxazepane of known concentrations. Inject these standards into the HPLC system and plot the peak area versus concentration. The resulting calibration curve must be linear over the expected concentration range of the diluted samples, with a coefficient of determination (R²) > 0.999.

  • Validation: The protocol becomes self-validating by including Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. These QCs should be analyzed alongside the experimental samples, and their calculated concentrations must be within ±15% of their nominal values.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 2: Hypothetical Solubility Profile of 7,7-Dimethyl-[1][2]oxazepane at 25°C

Solvent Solvent Class Polarity Index Solubility (mg/mL) Solubility (mol/L) Qualitative Assessment
n-Hexane Non-Polar 0.1 < 1.0 < 0.008 Sparingly Soluble
Toluene Non-Polar 2.4 15.2 0.118 Soluble
Ethyl Acetate Polar Aprotic 4.4 85.6 0.662 Freely Soluble
Acetone Polar Aprotic 5.1 150.3 1.163 Freely Soluble
Methanol Polar Protic 5.1 > 200 > 1.548 Very Soluble

| Ethanol | Polar Protic | 4.3 | > 200 | > 1.548 | Very Soluble |

Note: Data in this table is for illustrative purposes only and must be determined experimentally.

Interpretation: By correlating the experimental solubility values with the solvent properties in Table 1, a clear picture emerges. For instance, if the compound shows high solubility in methanol and ethanol, it confirms the dominant role of hydrogen bonding interactions.[13] High solubility in acetone and ethyl acetate would point to the importance of dipole-dipole interactions. Low solubility in hexane would be expected, as the polar functional groups of the oxazepane ring cannot interact favorably with the non-polar solvent.

Diagram 2: Key Solute-Solvent Interactions

G cluster_solute 7,7-Dimethyl-[1,4]oxazepane (Solute) cluster_interactions Dominant Intermolecular Forces cluster_solvents Solvent Class Solute Structure with - N-H (H-bond donor) - N:, O: (H-bond acceptors) - C-N, C-O (Dipoles) - Alkyl groups (Non-polar) HB Hydrogen Bonding Solute->HB Strongest Interaction DD Dipole-Dipole Solute->DD VDW Van der Waals Solute->VDW Weakest Interaction Protic Polar Protic (Methanol) HB->Protic Aprotic Polar Aprotic (Acetone) DD->Aprotic Nonpolar Non-Polar (Hexane) VDW->Nonpolar

Caption: Relationship between solute properties and solvent classes via intermolecular forces.

High-Throughput and Kinetic Solubility Screening

In early drug discovery, when compound availability is limited, high-throughput screening (HTS) methods are often employed to obtain an earlier read on solubility.[21]

  • Kinetic Solubility: This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic buffer and measuring the point at which it precipitates.[2] The result is not a true equilibrium value but can be useful for ranking compounds.

  • Nephelometry: This HTS technique measures the light scattering caused by insoluble particles and is a rapid, sensitive way to assess precipitation.[21]

While valuable for initial ranking, it is crucial to recognize that these kinetic measurements can often overestimate solubility compared to the thermodynamic shake-flask method.[8] Therefore, for lead optimization and pre-formulation, thermodynamic solubility determination remains the indispensable standard.

Conclusion

This guide has outlined a comprehensive, first-principles approach to determining the organic solvent solubility profile of 7,7-Dimethyl-[1][2]oxazepane. By grounding experimental work in the fundamentals of thermodynamic and intermolecular interactions, researchers can move beyond simple data collection to a deeper understanding of the molecule's behavior. The detailed shake-flask protocol, coupled with a validated analytical method, provides a self-validating system for generating trustworthy and reproducible data. This information is paramount for making informed, data-driven decisions that will accelerate the progression of promising compounds like 7,7-Dimethyl-[1][2]oxazepane through the research and development pipeline.

References

  • Solubility, solvent effect, and modelling of oxcarbazepine in mono-solvents and N-methyl-2-pyrrolidone + water solvent mixtures at different temperatures and its application for the preparation of nanosuspensions. ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved February 7, 2024, from [Link]

  • Tran, E., & Liu, D. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. (n.d.). Google Patents.
  • Solubility and Solute Solvent Interactions. (2022, July 9). YouTube. Retrieved February 7, 2024, from [Link]

  • 7,7-dimethyl-1,4-oxazepane hydrochloride (C7H15NO). (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Solubility and Dissolution Profile Assessment in Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 7, 2024, from [Link]

  • Thermodynamics of Solubility. (2021, March 15). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • 6.3: Hydrogen Bonding Interactions and Solubility. (2022, April 2). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved February 7, 2024, from [Link]

  • How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. (2025, May 7). YouTube. Retrieved February 7, 2024, from [Link]

  • Jain, C. R., & Patil, R. D. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 7, 2024, from [Link]

  • Solubility. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved February 7, 2024, from [Link]

  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH. Retrieved February 7, 2024, from [Link]

  • Solubility Expressions and Mechanisms of Solute Solvent Interactions. (n.d.). Pharmaguideline. Retrieved February 7, 2024, from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved February 7, 2024, from [Link]

  • Properties of Common Organic Solvents. (n.d.). Retrieved February 7, 2024, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved February 7, 2024, from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved February 7, 2024, from [Link]

  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma. Retrieved February 7, 2024, from [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved February 7, 2024, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved February 7, 2024, from [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (n.d.). Retrieved February 7, 2024, from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved February 7, 2024, from [Link]

  • Hamad, B. K., & Ahamed, M. R. (n.d.). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. Retrieved February 7, 2024, from [Link]

  • solute-solvent-interaction.pdf. (2021, July 29). Walsh Medical Media. Retrieved February 7, 2024, from [Link]

  • Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved February 7, 2024, from [Link] dissolution-and-solubility/

  • (PDF) Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • [Synthesis of 7,8-dimethyl-1,4-benzodiazepines]. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • Hydrogen Bonding-Formation, Types, Conditions and Properties. (n.d.). Allen. Retrieved February 7, 2024, from [Link]

  • Comparison of the polarity of organic solvents_. (2022, October 13). Retrieved February 7, 2024, from [Link]

  • Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. (n.d.). PMC - PubMed Central. Retrieved February 7, 2024, from [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar. Retrieved February 7, 2024, from [Link]

  • Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines. (2020, October 5). ResearchGate. Retrieved February 7, 2024, from [Link]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

  • 1,4-Oxazepane | C5H11NO | CID 21873275. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

Sources

Architectural Control in Medicinal Chemistry: The 7,7-Dimethyl-[1,4]oxazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies involving 7,7-Dimethyl-[1,4]oxazepane Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary: Beyond Bioisosterism

In the landscape of modern drug discovery, the 1,4-oxazepane ring system represents a "privileged but underutilized" scaffold. While often cited as a homolog of morpholine or a bioisostere of diazepane, its true utility lies in its medium-ring topology (7-membered). The specific introduction of a gem-dimethyl group at the C7 position (adjacent to the ether oxygen) is not merely a lipophilic modification; it is a structural engineer’s tool.

This modification serves three critical functions in SAR campaigns:

  • The Thorpe-Ingold Effect: It drastically accelerates ring closure during synthesis, overcoming the entropic penalty typical of 7-membered ring formation.

  • Conformational Bias: It locks the flexible seven-membered ring into a defined twist-chair conformation, reducing the entropic cost of binding to protein targets.

  • Metabolic Blockade: It sterically and electronically protects the

    
    -ether carbon from CYP450-mediated oxidative dealkylation, a common clearance liability for cyclic ethers.
    

This guide details the synthesis, structural dynamics, and SAR logic of deploying 7,7-dimethyl-[1,4]oxazepane as a high-value pharmacophore.

Structural Dynamics & The Gem-Dimethyl Effect

The Entropic Challenge of Medium Rings

Unsubstituted 1,4-oxazepanes are notoriously difficult to synthesize due to transannular strain and unfavorable entropy (the probability of chain ends meeting). However, the introduction of the 7,7-dimethyl group leverages the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The bulky methyl groups compress the internal bond angle at C7, forcing the terminal reactive groups (hydroxyl and amine/leaving group) closer together, thereby accelerating cyclization rates by orders of magnitude.

Conformational Locking

Unlike morpholine (chair) or unsubstituted oxazepane (fluxional twist-boat), 7,7-dimethyl-[1,4]oxazepane adopts a preferred conformation where the bulky methyl groups occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions. This "pre-organized" state is critical for:

  • GPCR Ligands: Improving selectivity (e.g., Dopamine D4 vs. D2) by presenting the N4-vector in a rigid orientation.

  • Kinase Linkers: Spanning solvent-exposed regions with defined geometry.

Strategic Synthesis: Accessing the Core

The most robust route to this scaffold involves the intramolecular cyclization of functionalized amino alcohols. The protocol below utilizes a reductive amination followed by an SN2 ring closure, favored by the gem-dimethyl group.

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis of the core scaffold, highlighting the critical cyclization step facilitated by the gem-dimethyl group.

SynthesisPath Start Neopentyl Glycol (Precursor) Inter1 Mono-activation (Tosylation/Halogenation) Start->Inter1 1. TsCl, Pyridine Inter2 N-Alkylation (with Ethanolamine deriv.) Inter1->Inter2 2. R-NH-CH2CH2-OH TS Transition State (Thorpe-Ingold Compression) Inter2->TS 3. NaH, THF (Cyclization) Product 7,7-Dimethyl-[1,4]oxazepane (Cyclized Core) TS->Product Rapid Closure

Caption: Synthetic workflow leveraging the Thorpe-Ingold effect for efficient 7-membered ring closure.

SAR Vectors and Decision Logic

When incorporating this scaffold, SAR exploration typically focuses on two vectors: the Nitrogen (N4) and the Carbon skeleton (C7).

N4-Substitution (The Warhead Vector)

The nitrogen atom at position 4 is the primary attachment point for pharmacophores.

  • Basicity Modulation: The 7,7-dimethyl group slightly increases the pKa of the N4 amine compared to unsubstituted oxazepane due to inductive donation, though the effect is attenuated by distance.

  • Selectivity: In Dopamine D4 receptor studies, N-substitution with bulky aryl groups (e.g., p-chlorobenzyl) on the oxazepane core has shown superior selectivity profiles compared to morpholine analogs, attributed to the expanded ring size accommodating specific hydrophobic pockets.

C7-Substitution (The Stability Vector)
  • Metabolic Soft Spot: In cyclic ethers, the carbon

    
     to the oxygen is prone to oxidation.
    
  • The Fix: 7,7-dimethylation blocks this position. If a lead compound containing a standard oxazepane or morpholine shows high intrinsic clearance (

    
    ) due to ether oxidation, switching to the 7,7-dimethyl analog is a validated strategy to improve half-life (
    
    
    
    ) without altering the core pharmacophore significantly.
Visualization: SAR Decision Matrix

Use this logic flow to determine when to deploy the 7,7-dimethyl-[1,4]oxazepane scaffold.

SAR_Logic Problem Lead Optimization Challenge Issue1 High Metabolic Clearance (Microsomal Stability) Problem->Issue1 Issue2 Poor Selectivity (Off-target binding) Problem->Issue2 Decision1 Is oxidation at alpha-ether carbon? Issue1->Decision1 Decision2 Is core conformation too flexible? Issue2->Decision2 Solution Deploy 7,7-Dimethyl-[1,4]oxazepane Decision1->Solution Yes Decision2->Solution Yes Outcome1 Blocks CYP oxidation (Steric/Electronic) Solution->Outcome1 Outcome2 Locks Twist-Chair (Defined Vector) Solution->Outcome2

Caption: Decision tree for applying the 7,7-dimethyl-[1,4]oxazepane scaffold in lead optimization.

Experimental Protocols

Synthesis of 7,7-Dimethyl-[1,4]oxazepane Core

Note: This protocol assumes the formation of the N-benzyl protected intermediate.

Reagents: 3-bromo-2,2-dimethylpropan-1-ol, N-benzyl-2-aminoethanol, Sodium Hydride (NaH), THF.

  • Precursor Assembly: Dissolve N-benzyl-2-aminoethanol (1.0 eq) in dry THF under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to generate the alkoxide.

  • Alkylation: Add 3-bromo-2,2-dimethylpropan-1-ol (1.1 eq) dropwise. Note: The gem-dimethyl group on the bromide hinders intermolecular SN2, favoring the specific intramolecular pathway in the next step if conditions are tuned, but here we form the linear ether first if using O-alkylation strategy. Alternatively, react 2,2-dimethyl-1,3-propanediol ditosylate with N-benzyl-2-aminoethanol.

  • Preferred Cyclization (Intramolecular):

    • Substrate: N-(3-hydroxy-2,2-dimethylpropyl)-N-benzyl-2-aminoethanol.

    • Reaction: Dissolve substrate in Toluene. Add

      
       (1.5 eq) and DIAD (1.5 eq) at 0°C (Mitsunobu conditions).
      
    • Mechanism:[1] The 7,7-dimethyl group compresses the angle, forcing the hydroxyl and amine (or activated alcohol) into proximity.

    • Workup: Stir at RT for 4h. Quench with water. Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

In Vitro Microsomal Stability Assay

To validate the "Metabolic Blockade" hypothesis:

ParameterCondition
System Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein)
Test Compound 1 µM (final concentration)
Cofactor NADPH (1 mM)
Timepoints 0, 5, 15, 30, 60 min
Analysis LC-MS/MS (monitor parent depletion)
Success Criteria

(7,7-dimethyl) < 50% of

(unsubstituted analog)

References

  • BenchChem. (2025).[2][3] Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Retrieved from

  • Sleevi, M. C., et al. (1991).[1] Optical isomers of rocastine and close analogs: Synthesis and H1 antihistaminic activity.[1] Journal of Medicinal Chemistry, 34(4), 1314-1328. (Foundational work on oxazepane SAR).

  • Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 40(15), 2374–2385.
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (The original definition of the Thorpe-Ingold/Gem-Dimethyl effect).[4]

  • ChemRxiv. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from

Sources

The Strategic Role of 7,7-Dimethyl-oxazepane in Modern Heterocyclic Drug Discovery

The Strategic Role of 7,7-Dimethyl-[1][2]oxazepane in Modern Heterocyclic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated heterocyclic scaffolds are foundational to modern medicinal chemistry, offering three-dimensional diversity that is crucial for engaging with complex biological targets. Among these, the[1]oxazepane ring system presents a compelling, yet underexplored, scaffold for drug design. This technical guide delves into the specific role and potential of the 7,7-Dimethyl-[1]oxazepane moiety. We will explore its synthesis, the profound conformational implications of the gem-dimethyl group, its application as a bioisosteric replacement, and its potential to unlock novel chemical space in the pursuit of innovative therapeutics. This guide is intended to be a comprehensive resource for researchers seeking to leverage the unique properties of this scaffold in their drug discovery programs.

The Ascendancy of Saturated Heterocycles in Drug Design

The landscape of drug discovery is continually evolving, with an increasing emphasis on targets that necessitate molecules with complex, three-dimensional architectures. While aromatic heterocycles have historically dominated medicinal chemistry, their flat, rigid nature can limit their ability to form optimal interactions within the intricate binding pockets of many proteins. Saturated heterocycles, in contrast, offer a rich diversity of conformational possibilities, enabling more precise and potent engagement with biological targets. The inclusion of heteroatoms such as nitrogen and oxygen in these rings provides opportunities for hydrogen bonding and other key interactions, while also favorably modulating physicochemical properties like solubility and metabolic stability.

The seven-membered[1]oxazepane ring, a one-carbon homolog of morpholine, is a particularly interesting scaffold. It has been identified in a number of biologically active compounds, including those with antidepressant and antipsychotic properties.[2] The strategic introduction of substituents onto this ring system can profoundly influence its biological activity and pharmacokinetic profile.

The 7,7-Dimethyl-[1][2]oxazepane Scaffold: Unique Properties and Synthetic Considerations

The focus of this guide, 7,7-Dimethyl-[1]oxazepane, is distinguished by the presence of a gem-dimethyl group at the 7-position. This seemingly simple modification has significant implications for the molecule's properties and its utility in drug design.

The Thorpe-Ingold Effect and Conformational Rigidity

The presence of the gem-dimethyl group introduces a significant conformational constraint on the flexible seven-membered ring, a phenomenon known as the Thorpe-Ingold effect or the gem-dimethyl effect.[3][4] This effect posits that gem-disubstitution on a carbon chain increases the rate of cyclization and favors a more rigid cyclic structure.[3][5] In the context of the[1]oxazepane ring, the gem-dimethyl group at the 7-position is expected to:

  • Reduce Conformational Entropy: By restricting the number of accessible low-energy conformations, the gem-dimethyl group can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to a target. This can translate to increased potency and selectivity.[6][7]

  • Influence Ring Conformation: Seven-membered rings can adopt a variety of conformations, including chair, boat, and twist-boat forms. The steric bulk of the gem-dimethyl group will favor specific conformations that minimize steric clashes, leading to a more predictable three-dimensional structure.[8][9]

  • Enhance Metabolic Stability: The gem-dimethyl group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, a common site of drug metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life.[10]

Physicochemical Properties

The introduction of the gem-dimethyl group also modulates the physicochemical properties of the[1]oxazepane scaffold. The increased lipophilicity imparted by the two methyl groups can enhance membrane permeability. However, this must be carefully balanced to maintain adequate aqueous solubility. The predicted XlogP for 7,7-dimethyl-1,4-oxazepane is approximately 0.4, suggesting a favorable balance for drug-like properties.

Proposed Synthesis of 7,7-Dimethyl-[1][2]oxazepane

While specific literature on the synthesis of 7,7-Dimethyl-[1]oxazepane is scarce, a plausible synthetic route can be devised based on established methods for the synthesis of[1]oxazepanes, such as the intramolecular cyclization of N-substituted amino alcohols.[11] A key starting material for this approach would be an amino alcohol containing the requisite gem-dimethyl moiety.

A potential synthetic pathway is outlined below:

Gcluster_0Synthesis of 7,7-Dimethyl-[1,4]oxazepaneA2-Amino-2-methyl-1-propanolCN-(1-hydroxy-2-methylpropan-2-yl)-2-bromoacetamideA->CAcylationBBromoacetyl bromideB->CE7,7-Dimethyl-[1,4]oxazepan-5-oneC->EDIntramolecular Cyclization(e.g., NaH, THF)D->EG7,7-Dimethyl-[1,4]oxazepaneE->GFReduction(e.g., LiAlH4)F->G

Caption: Proposed synthetic pathway to 7,7-Dimethyl-[1]oxazepane.

Experimental Protocol: Proposed Synthesis of 7,7-Dimethyl-[1]oxazepane

  • N-Acylation: To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane) at 0°C, slowly add bromoacetyl bromide. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HBr byproduct.

  • Intramolecular Cyclization: The resulting N-(1-hydroxy-2-methylpropan-2-yl)-2-bromoacetamide is then subjected to intramolecular cyclization. This can be achieved using a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group, which then displaces the bromide in an intramolecular Williamson ether synthesis. This will yield 7,7-Dimethyl-[1]oxazepan-5-one.

  • Reduction: The lactam is then reduced to the desired 7,7-Dimethyl-[1]oxazepane using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent.

Role in Medicinal Chemistry and Drug Discovery

The unique structural and physicochemical properties of the 7,7-Dimethyl-[1]oxazepane scaffold make it a valuable building block in drug discovery.

A Bioisostere for Morpholine and Piperazine

Morpholine and piperazine are ubiquitous fragments in medicinal chemistry. However, their conformational flexibility and potential for metabolic N-oxidation can sometimes be liabilities. The 7,7-Dimethyl-[1]oxazepane ring can serve as a valuable bioisosteric replacement for these six-membered rings.

FeatureMorpholine/Piperazine7,7-Dimethyl-[1]oxazepaneAdvantage of Replacement
Conformation Flexible chair conformationsConformationally restrictedPre-organization for target binding, improved potency/selectivity.
3D Shape FlatterMore three-dimensionalImproved exploration of binding pockets.
Metabolic Stability Potential for N-oxidationGem-dimethyl group can sterically hinder metabolism.Improved pharmacokinetic profile.
Lipophilicity LowerHigherPotentially improved membrane permeability.

The substitution of a morpholine or piperazine with a 7,7-Dimethyl-[1]oxazepane can therefore be a powerful strategy to enhance the drug-like properties of a lead compound.[12]

A Scaffold for Novel Chemical Space

The 7,7-Dimethyl-[1]oxazepane core provides a rigid and well-defined three-dimensional framework for the elaboration of novel chemical entities. The secondary amine at the 4-position serves as a convenient handle for the introduction of a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Gcluster_1Functionalization of 7,7-Dimethyl-[1,4]oxazepaneCore7,7-Dimethyl-[1,4]oxazepaneReductiveAminationReductive AminationCore->ReductiveAminationAmideCouplingAmide CouplingCore->AmideCouplingSulfonylationSulfonylationCore->SulfonylationAlkylationAlkylationCore->AlkylationLibraryDiverse Compound LibraryReductiveAmination->LibraryAmideCoupling->LibrarySulfonylation->LibraryAlkylation->Library

Caption: Workflow for the diversification of the 7,7-Dimethyl-[1]oxazepane scaffold.

Experimental Protocol: N-Functionalization of 7,7-Dimethyl-[1]oxazepane

  • Reductive Amination: 7,7-Dimethyl-[1]oxazepane can be reacted with a variety of aldehydes and ketones in the presence of a reducing agent such as sodium triacetoxyborohydride to yield N-alkylated products.

  • Amide Coupling: The secondary amine can be coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will afford the corresponding sulfonamides.

  • Alkylation: Direct alkylation with alkyl halides can also be employed, although care must be taken to avoid over-alkylation.

Potential Therapeutic Applications

Given the broad range of biological activities associated with the general[1]oxazepane scaffold, derivatives of 7,7-Dimethyl-[1]oxazepane hold promise in a number of therapeutic areas. Patent literature suggests that[1]oxazepane derivatives have been explored as monoamine reuptake inhibitors for the treatment of depression and anxiety, and also for their potential in treating pain and urinary incontinence.[13][14] The unique properties conferred by the gem-dimethyl group could lead to derivatives with improved efficacy, selectivity, and pharmacokinetic profiles in these and other indications.

Conclusion and Future Perspectives

The 7,7-Dimethyl-[1]oxazepane scaffold represents a compelling and underutilized building block in heterocyclic drug discovery. The strategic incorporation of the gem-dimethyl group imparts a unique combination of conformational rigidity, metabolic stability, and three-dimensional character that can be leveraged to address challenging biological targets. While the direct literature on this specific moiety is still emerging, the foundational principles of the Thorpe-Ingold effect and the known biological activities of the broader[1]oxazepane class provide a strong rationale for its further investigation.

Future work in this area should focus on the development of efficient and scalable synthetic routes to 7,7-Dimethyl-[1]oxazepane and its derivatives. The systematic exploration of its use as a bioisostere for more common heterocyclic fragments is also warranted. As the demand for novel, three-dimensional chemical matter continues to grow, the 7,7-Dimethyl-[1]oxazepane scaffold is poised to become an increasingly important tool in the medicinal chemist's armamentarium.

References

  • Dalaf, A.H., Jumaa, F.H., Yass, I.A. (2022). Synthesis, characterization, biological evaluation, molecular. docking, assess laser efficacy, thermal performance and ... for new derivatives of bis-1, 3-. oxazepene and 1, 3-diazepine. in AIP Conference Proceedings. 2022. AIP Publishing.
  • Ghosh, A., et al., (2021). Catalyst-and Additive-Free Approach to Constructing Benzo-[b][1]oxazepines via Intramolecular C-N/C-O Cyclization. The Journal of Organic Chemistry, 86(17), 11843-11853.

  • Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives.
  • Google Patents. (n.d.). US3391149A - Novel oxazepines and thiazepines and method for their synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132372490, 7,7-dimethyl-1,4-oxazepane hydrochloride. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. RSC Advances, 8(45), 25487-25496.
  • ACS Publications. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(15), 10185-10199.
  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Castillo Millán, J. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-378.
  • Panda, B. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. In Modern Approaches in Chemical and Biological Sciences (Vol. 2, pp. 34-41).
  • ACS Publications. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(15), 10185-10199.
  • ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • PubMed. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(11), 2706-2714.
  • SciSpace. (n.d.). The conformations of some gem-dimethyl substituted cyclic anhydrides (i). Retrieved from [Link]

  • ResearchGate. (2005). Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. ARKIVOC, 2005(6), 88-108.
  • National Institutes of Health. (n.d.). Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. Retrieved from [Link]

  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Retrieved from [Link]

  • YouTube. (2022, October 29). Conformation: Thorpe-Ingold Effect [Video]. Retrieved from [Link]

  • YouTube. (2020, January 23). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes [Video]. Retrieved from [Link]

  • European Patent Office. (n.d.). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1. Retrieved from [Link]

  • Denmark Group. (2014, November 18). Definition. Retrieved from [Link]

  • ACS Publications. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2470.
  • PubMed. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • ResearchGate. (2023). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]

  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3).
  • ResearchGate. (2023). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Figshare. (n.d.). Collection - New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model - Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). The gem-Dimethyl Effect Revisited. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • YouTube. (2022, October 29). Conformation: Thorpe-Ingold Effect [Video]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Retrieved from [Link]

  • University of Lisbon. (n.d.). Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS. Retrieved from [Link]

  • Broad Institute. (2018). WO 2018/183936 A1.

Methodological & Application

Application Notes & Protocols for the Scalable Synthesis of 7,7-Dimethyl-oxazepane

Application Notes & Protocols for the Scalable Synthesis of 7,7-Dimethyl-[1][2]oxazepane

Foreword: Navigating the Synthesis of Seven-Membered Heterocycles

The synthesis of seven-membered heterocyclic compounds, such as 1,4-oxazepanes, presents a unique set of challenges in the realm of organic chemistry.[1][2] These medium-sized rings are often more difficult to construct than their five- or six-membered counterparts due to unfavorable entropic and enthalpic factors during cyclization. Despite these hurdles, 1,4-oxazepane derivatives are of growing interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and potential biological activities.[3][4][5] This document provides a detailed guide for the scalable synthesis of a specific derivative, 7,7-Dimethyl-[6][7]oxazepane, by leveraging established and optimized synthetic strategies. While direct literature on this exact molecule is sparse, the protocols herein are built upon robust and analogous syntheses of substituted 1,4-oxazepanes.[6][8][9]

Strategic Approach: Reductive Amination and Intramolecular Cyclization

Our proposed synthetic route to 7,7-Dimethyl-[6][7]oxazepane is a two-step process that begins with the reductive amination of a suitable amino alcohol with an α,β-unsaturated aldehyde, followed by an intramolecular cyclization. This strategy is advantageous for its operational simplicity and the ready availability of starting materials.

Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry, valued for its reliability and broad applicability.[10] It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[11][12]

Visualization of the Synthetic Pathway

Synthetic_Pathwaycluster_0Step 1: Reductive Aminationcluster_1Step 2: Intramolecular Cyclization2-Amino-2-methyl-1-propanol2-Amino-2-methyl-1-propanolIntermediate_AmineN-(2-hydroxy-2-methylpropyl)prop-2-en-1-amine2-Amino-2-methyl-1-propanol->Intermediate_AmineNaBH(OAc)3, CH2Cl2AcroleinAcroleinAcrolein->Intermediate_AmineIntermediate_Amine_2N-(2-hydroxy-2-methylpropyl)prop-2-en-1-amineTarget_Molecule7,7-Dimethyl-[1,4]oxazepaneIntermediate_Amine_2->Target_Molecule1. Hg(OAc)2, THF2. NaBH4

Figure 1: Proposed two-step synthetic pathway for 7,7-Dimethyl-[6][7]oxazepane.

Part 1: Core Synthesis Protocol

Step 1: Synthesis of N-(2-hydroxy-2-methylpropyl)prop-2-en-1-amine via Reductive Amination

This initial step involves the formation of a key intermediate through the reaction of 2-amino-2-methyl-1-propanol with acrolein under reductive amination conditions. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical; it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the in situ formed iminium ion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)CAS Number
2-Amino-2-methyl-1-propanol89.140.934124-68-5
Acrolein56.060.841107-02-8
Sodium triacetoxyborohydride211.94-56553-60-7
Dichloromethane (DCM)84.931.3375-09-2
Acetic Acid60.051.0564-19-7
Saturated aq. NaHCO₃---
Anhydrous MgSO₄120.37-7487-88-9

Experimental Protocol:

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add acetic acid (1.1 eq).

  • Slowly add acrolein (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(2-hydroxy-2-methylpropyl)prop-2-en-1-amine can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Intramolecular Oxymercuration-Demercuration for Cyclization

The second step is an intramolecular cyclization to form the 1,4-oxazepane ring. An oxymercuration-demercuration reaction is a reliable method for the Markovnikov hydration of alkenes and, in this intramolecular context, facilitates the desired ether linkage.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)CAS Number
N-(2-hydroxy-2-methylpropyl)prop-2-en-1-amine129.20--
Mercury(II) acetate318.68-1600-27-7
Tetrahydrofuran (THF)72.110.889109-99-9
Sodium borohydride37.83-16940-66-2
3 M NaOH solution---

Experimental Protocol:

  • Dissolve the crude N-(2-hydroxy-2-methylpropyl)prop-2-en-1-amine (1.0 eq) in tetrahydrofuran (THF, 0.2 M).

  • Add mercury(II) acetate (1.1 eq) to the solution and stir at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Cool the reaction mixture to 0 °C and add an aqueous solution of 3 M sodium hydroxide (NaOH), followed by the slow, portion-wise addition of sodium borohydride (0.5 eq) in a 3 M NaOH solution.

  • Stir the mixture vigorously for 1 hour at room temperature. A black precipitate of elemental mercury will form.

  • Decant the supernatant and wash the mercury with THF.

  • Combine the organic layers and concentrate under reduced pressure.

  • Dissolve the residue in DCM, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7,7-Dimethyl-[6][7]oxazepane.

Part 2: Scientific Integrity and Rationale

Causality Behind Experimental Choices
  • Choice of Reductant in Step 1: Sodium triacetoxyborohydride is a milder reducing agent compared to sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).[13] Its selectivity for imines and iminium ions in the presence of aldehydes and ketones makes it ideal for one-pot reductive amination reactions.[14] The presence of acetic acid catalyzes the formation of the iminium ion, which is the species that is actually reduced.

  • Intramolecular Cyclization Method: While acid-catalyzed intramolecular etherification is a viable method for forming oxazepane rings[7], the oxymercuration-demercuration sequence was chosen for its high regioselectivity and tolerance of the amine functional group. The reaction proceeds under mild conditions and typically gives good yields.

Self-Validating System and Process Optimization

The progress of each reaction step should be meticulously monitored by appropriate analytical techniques (TLC, LC-MS, NMR). The purity of the intermediate and final product should be confirmed by spectroscopic methods. For large-scale synthesis, the following points should be considered for optimization:

  • Solvent Selection: While DCM is effective at the lab scale, for larger scale operations, alternative solvents with better environmental and safety profiles should be investigated. 2-Methyltetrahydrofuran (2-MeTHF) could be a suitable alternative.

  • Work-up Procedure: The quenching and extraction procedures can be optimized to minimize solvent usage and product loss.

  • Purification: For multigram synthesis, purification by distillation under reduced pressure might be more practical and economical than column chromatography for the final product, assuming it is a liquid with a suitable boiling point.

Part 3: Visualization of Key Processes

Reductive Amination Workflow

Reductive_Amination_Workflowcluster_workflowReductive Amination ProtocolstartMix Amine and Aldehyde in DCM at 0 °Cadd_acidAdd Acetic Acidstart->add_acidimine_formationStir for 30 min for Imine Formationadd_acid->imine_formationadd_reductantAdd NaBH(OAc)3 portion-wiseimine_formation->add_reductantreactionWarm to RT and Stir for 12-16hadd_reductant->reactionquenchQuench with aq. NaHCO3reaction->quenchextractExtract with DCMquench->extractdry_concentrateDry and Concentrateextract->dry_concentratepurifyPurify (if necessary)dry_concentrate->purify

Figure 2: Step-by-step workflow for the reductive amination step.

References

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link][6][8][9]

  • Millán, J. C., Portilla, J., & Insuasty, B. A. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis. [Link][7]

  • (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. PubMed. [Link][3]

  • (2012). 1,4-oxazepane derivatives. Google Patents. [4]

  • (1970). Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepin. The Journal of Organic Chemistry. [Link][1]

  • Ryan, J. H., et al. (2011). Seven-Membered Rings. Progress in Heterocyclic Chemistry. [Link][2]

  • (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link][10]

  • (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link][11]

  • (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link][12]

  • (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link][5]

  • (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link][13]

  • (2020). Amine Preparation 4 - Reductive Amination. YouTube. [Link][14]

Application Notes and Protocols: Utilizing 7,7-Dimethyl-oxazepane as a Conformational Constraint in Peptide Synthesis

Application Notes and Protocols: Utilizing 7,7-Dimethyl-[1][2]oxazepane as a Conformational Constraint in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation with Novel Scaffolds

Peptides are crucial molecules in a vast array of biological processes, and their therapeutic potential is immense. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced receptor affinity. To overcome these limitations, the introduction of conformational constraints is a key strategy in modern peptidomemetic design. The incorporation of cyclic amino acids is a well-established method to rigidify a peptide backbone, thereby pre-organizing it into a bioactive conformation.

This document provides a detailed guide on the use of a novel building block, 7,7-Dimethyl-[1][2]oxazepane-carboxylic acid, in peptide synthesis. The seven-membered ring of the oxazepane scaffold, combined with the gem-dimethyl substitution, is anticipated to impart unique conformational preferences to the peptide chain. The gem-dimethyl group can act as a conformational lock, further restricting the rotational freedom of the backbone and potentially inducing stable turn or helical structures. This application note outlines a proposed synthetic route for the Fmoc-protected building block and provides a comprehensive protocol for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of the Building Block: Fmoc-7,7-Dimethyl-[1][2]oxazepane-5-carboxylic acid

The synthesis of the target building block, Fmoc-7,7-Dimethyl-[1][2]oxazepane-5-carboxylic acid, can be approached through a multi-step sequence, leveraging established methodologies for the formation of similar heterocyclic systems. A plausible retrosynthetic analysis suggests a strategy starting from readily available precursors. One such proposed route is outlined below, based on the synthesis of related 1,4-oxazepane-5-carboxylic acids.[3]

Proposed Synthetic Workflow

Synthetic WorkflowAFmoc-Homoserine(TBDMS)-OHBImmobilization on Wang ResinA->BCSulfonylationB->CDN-Alkylation with2-bromo-3,3-dimethyl-acetophenone analogueC->DECleavage and CyclizationD->EFFmoc-7,7-Dimethyl-[1,4]oxazepane-5-carboxylic acidE->F

Caption: Proposed synthetic workflow for Fmoc-7,7-Dimethyl-[1][2]oxazepane-5-carboxylic acid.

Experimental Protocol: Synthesis of Fmoc-7,7-Dimethyl-[1][2]oxazepane-5-carboxylic acid

This protocol is a proposed adaptation based on the synthesis of similar 1,4-oxazepane derivatives.[3]

Step 1: Immobilization of Fmoc-Homoserine(TBDMS)-OH on Wang Resin

  • Swell Wang resin in dichloromethane (DCM) for 30 minutes.

  • Dissolve Fmoc-HSe(TBDMS)-OH (3 equivalents relative to resin loading) in a minimal amount of dimethylformamide (DMF).

  • Add the dissolved amino acid to the resin, followed by N,N'-diisopropylcarbodiimide (DIC, 3 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Agitate the mixture at room temperature for 4 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

Step 2: Sulfonylation

  • Swell the resin-bound amino acid in anhydrous DCM.

  • Add a solution of 2-nitrobenzenesulfonyl chloride (3 eq.) and collidine (3 eq.) in DCM.

  • Agitate the mixture at room temperature for 2 hours.

  • Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

Step 3: N-Alkylation

  • Swell the sulfonated resin in anhydrous DMF.

  • Add a solution of a suitable 2-bromo-3,3-dimethyl-acetophenone analogue (5 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) in DMF.

  • Heat the mixture at 50°C for 12 hours.

  • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

Step 4: Cleavage from Resin and Concomitant Cyclization

  • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triethylsilane (TES)/water (95:2.5:2.5 v/v/v) for 2 hours at room temperature. This step simultaneously cleaves the product from the resin and removes the TBDMS protecting group, which is expected to facilitate spontaneous intramolecular cyclization to the 1,4-oxazepane ring.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the Fmoc-7,7-Dimethyl-[1][2]oxazepane-5-carboxylic acid building block into a peptide sequence can be achieved using standard Fmoc-based SPPS protocols.[4][5][6] However, due to the potential steric hindrance from the gem-dimethyl group, optimization of the coupling conditions may be necessary.

SPPS Workflow for Incorporation of the Custom Building Block

SPPS CycleStartResin-Bound PeptideDeprotectionFmoc Deprotection(20% Piperidine in DMF)Start->DeprotectionWash1Wash (DMF)Deprotection->Wash1CouplingCoupling of Fmoc-7,7-Dimethyl-[1,4]oxazepane-5-carboxylic acid(HBTU/HOBt/DIPEA in DMF)Wash1->CouplingWash2Wash (DMF)Coupling->Wash2CappingCapping (Optional)(Acetic Anhydride/DIPEA in DMF)Wash2->CappingWash3Wash (DMF)Capping->Wash3Next_CycleRepeat for next amino acidWash3->Next_CycleNext_Cycle->Deprotection

Application Notes & Protocols: Cyclization Methods for Forming the 7,7-Dimethyl-oxazepane Ring

Application Notes & Protocols: Cyclization Methods for Forming the 7,7-Dimethyl-[1][2]oxazepane Ring

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its non-planar, conformationally flexible structure provides a valuable three-dimensional scaffold that can effectively present pharmacophoric elements in chemical space, often leading to enhanced binding affinity and improved pharmacokinetic properties. Oxazepine derivatives have demonstrated a wide range of biological activities, including use as antidepressants, anti-inflammatories, and antivirals.[2]

The 7,7-dimethyl substitution pattern introduces a gem-dimethyl group, a common moiety in medicinal chemistry used to block metabolic oxidation and to impart specific conformational preferences upon the ring system. This guide provides an in-depth exploration of robust and field-proven cyclization strategies for the synthesis of the 7,7-Dimethyl-[3][4]oxazepane core, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Strategic Analysis: Key Disconnections and Synthetic Pathways

The formation of the 1,4-oxazepane ring requires the strategic formation of either a C-N bond or a C-O bond in an intramolecular fashion. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule. This guide will focus on two primary and highly effective strategies for constructing the 7,7-Dimethyl-[3][4]oxazepane scaffold.

Gcluster_0Strategy 1: Intramolecular N-Alkylationcluster_1Strategy 2: Intramolecular O-AlkylationTarget7,7-Dimethyl-[1,4]oxazepaneS1_BondC-N Bond FormationTarget->S1_BondDisconnectionS2_BondC-O Bond Formation(Williamson Ether Synthesis)Target->S2_BondDisconnectionS1_PrecursorPrecursor A(Amino Alcohol with Leaving Group)S1_Bond->S1_PrecursorS2_PrecursorPrecursor B(Amino Alcohol with Leaving Group)S2_Bond->S2_PrecursorGSM12-Amino-2-methyl-1-propanolRAReductiveAminationSM1->RASM22-(Benzyloxy)acetaldehydeSM2->RAIntermediate1N-(2-(Benzyloxy)ethyl)-2-amino-2-methyl-1-propanolRA->Intermediate1NaBH(OAc)₃, DCEDeprotectionHydrogenolysis(H₂, Pd/C)Intermediate1->DeprotectionIntermediate22-((2-Hydroxy-1,1-dimethylethyl)amino)ethan-1-olDeprotection->Intermediate2ActivationTosylation(TsCl, Pyridine)Intermediate2->ActivationIntermediate3Tosyl-activatedIntermediateActivation->Intermediate3CyclizationIntramolecularWilliamson Ether Synthesis(NaH, THF)Intermediate3->CyclizationProduct7,7-Dimethyl-[1,4]oxazepaneCyclization->Product

Figure 2: Workflow for Method 1, proceeding through reductive amination and cyclization.

Protocol 1: Synthesis of 7,7-Dimethyl-o[1][2]xazepane

Part A: Synthesis of 2-((2-hydroxy-1,1-dimethylethyl)amino)ethan-1-ol

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-2-methyl-1-propanol (1.0 eq). Dissolve in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Addition of Aldehyde: Add 2-(benzyloxy)acetaldehyde (1.05 eq) dropwise to the stirred solution at room temperature.

  • Formation of Imine: Stir the mixture for 30 minutes at room temperature to allow for the formation of the intermediate imine. Progress can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm with a water bath.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 1 hour. Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude N-(2-(benzyloxy)ethyl)-2-amino-2-methyl-1-propanol is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.

  • Deprotection: Dissolve the intermediate in ethanol (0.1 M) and add Palladium on carbon (10 wt. %, 5 mol %). Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon pressure is sufficient). Stir vigorously for 4-6 hours until TLC shows complete removal of the benzyl group.

  • Isolation: Filter the reaction mixture through a pad of Celite®, washing with ethanol. Concentrate the filtrate under reduced pressure to yield the diol intermediate, 2-((2-hydroxy-1,1-dimethylethyl)amino)ethan-1-ol, which can be used directly.

Part B: Cyclization to 7,7-Dimethyl-o[3][4]xazepane

  • Activation (Alternative to Part B'): Dissolve the diol intermediate from Part A (1.0 eq) in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise. Allow the reaction to stir at 0 °C for 4-6 hours. Perform an aqueous workup to isolate the selectively tosylated (on the primary alcohol) intermediate.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane and suspend the NaH in anhydrous tetrahydrofuran (THF) (to 0.1 M relative to substrate).

  • Addition of Precursor: Cool the NaH suspension to 0 °C. Dissolve the tosylated intermediate from step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Cyclization: After the addition is complete, remove the ice bath and warm the reaction to reflux (approx. 66 °C). Maintain reflux for 6-12 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water, followed by saturated aqueous ammonium chloride (NH₄Cl).

  • Isolation & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes, often with 1-5% triethylamine to prevent streaking) to afford the pure 7,7-Dimethyl-o[3][4]xazepane.

Data Summary Table
CompoundFormulaMW ( g/mol )Key Characterization Data
7,7-Dimethyl-o[3][4]xazepaneC₇H₁₅NO129.20¹H NMR (CDCl₃): Expect signals for gem-dimethyl (~1.1 ppm, s, 6H), and four methylene groups (~2.7-3.8 ppm, m, 8H). MS (ESI+): m/z 130.1 [M+H]⁺. [5]

Method 2: Intramolecular Reductive Amination of a Keto-Ether

This alternative strategy forms the C-N bond as the final ring-closing step. It involves the synthesis of a linear precursor containing a ketone and a primary amine, separated by an ether linkage. The intramolecular reductive amination then forges the seven-membered ring in a single, efficient step.

Scientific Rationale & Mechanistic Insight

This approach leverages the high efficiency of intramolecular reactions. The key precursor, 1-((2-amino-2-methylpropoxy)methyl)ethan-1-one, is synthesized first. The subsequent cyclization is an intramolecular version of the reductive amination described in Method 1. The reaction is driven by the close proximity of the reacting amine and ketone functionalities. The choice of a mild reducing agent is again paramount to selectively reduce the intermediate cyclic iminium ion without affecting other functional groups.

Experimental Workflow Diagram

GSM12-Amino-2-methyl-1-propanolCouplingNucleophilicSubstitutionSM1->CouplingSM2ChloroacetoneSM2->CouplingIntermediate1-((2-Hydroxy-1,1-dimethylethyl)amino)propan-2-oneCoupling->IntermediateBase (e.g., K₂CO₃)CyclizationIntramolecularReductive AminationIntermediate->CyclizationNaBH(OAc)₃, AcOH, DCEProduct2,2,5-Trimethyl-[1,4]oxazepane(Analogue)Cyclization->Product

Figure 3: Workflow for a related intramolecular reductive amination strategy. Note: This specific pathway leads to a methylated analogue.

Protocol 2: Proposed Synthesis via Intramolecular Reductive Amination

Note: This protocol is a conceptual design based on established intramolecular reductive amination principles. The synthesis of the specific keto-amine precursor required would first need to be optimized.

  • Precursor Synthesis: Synthesize the precursor, 1-amino-4-(2-hydroxy-1,1-dimethylethyl)oxy-pentan-2-one, through a multi-step sequence (not detailed here).

  • Setup: Dissolve the keto-amine precursor (1.0 eq) in an appropriate solvent such as DCE or THF (0.05-0.1 M). Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction for 24-48 hours. The intramolecular nature of this cyclization may require longer reaction times than its intermolecular counterpart. Monitor progress by LC-MS.

  • Workup and Purification: Perform an aqueous basic workup as described in Protocol 1, Part A. Purify by flash column chromatography, likely using an amine-deactivated silica gel or by adding triethylamine to the eluent, to yield the target 7,7-Dimethyl-o[3][4]xazepane.

Validation and Characterization

Confirmation of the successful synthesis of 7,7-Dimethyl-o[3][4]xazepane relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the carbon skeleton and proton environments. The disappearance of the precursor's hydroxyl proton and leaving group signals, along with the appearance of the characteristic oxazepane ring signals, is a key indicator.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₇H₁₅NO) by providing a highly accurate mass measurement of the [M+H]⁺ ion (calculated m/z 130.1226). [5]* Infrared (IR) Spectroscopy: The disappearance of the O-H stretching band from the precursor and the presence of C-O-C ether stretches in the product provide supporting evidence.

Conclusion

The synthesis of the 7,7-Dimethyl-o[3][4]xazepane ring can be effectively achieved through several reliable cyclization methods. The two-stage strategy involving an initial reductive amination followed by an intramolecular Williamson ether synthesis (Method 1) offers a highly versatile and controllable route with readily available starting materials. Alternative strategies, such as a direct intramolecular reductive amination (Method 2), provide a more convergent approach, though they may require a more complex synthesis of the linear precursor. The protocols and insights provided in this guide are designed to empower researchers to successfully construct this valuable heterocyclic scaffold for application in drug discovery and development.

References

  • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines Source: MDPI URL: [Link]

  • Title: 7,7-dimethyl-1,4-oxazepane hydrochloride (C7H15NO) Source: PubChem URL: [Link]

  • Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates Source: MDPI URL: [Link]

  • Title: A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction Source: ResearchGate URL: [Link]

  • Title: Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches Source: ResearchGate URL: [Link]

  • Title: New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines Source: RSC Publishing URL: [Link]

  • Title: Oxazepine Derivatives, Synthesis and Applications Source: ResearchGate URL: [Link]

  • Title: A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions Source: PubMed Central URL: [Link]

  • Title: Synthesis of substituted benzo[b]o[3][4]xazepine derivatives by the reaction of 2-aminophenols with alkynones Source: RSC Publishing URL: [Link]

  • Title: Seven-membered Rings Source: SciSpace URL: [Link]

  • Title: Intramolecular Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles Source: PubMed Central URL: [Link]

  • Title: Efficient generation of highly functionalized fused oxazepine frameworks based on a CAN-catalyzed four-component tetrahydropyridine synthesis/ring-closing metathesis sequence Source: PubMed URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

Application Note & Protocols: Microwave-Assisted Synthesis of 7,7-Dimethyl-oxazepane Derivatives

Application Note & Protocols: Microwave-Assisted Synthesis of 7,7-Dimethyl-[1][2]oxazepane Derivatives

Abstract

The[1][2]oxazepane scaffold is a privileged seven-membered heterocyclic motif present in numerous pharmacologically active compounds, recognized for their potential in treating conditions like schizophrenia and inflammatory diseases.[3][4] Traditional multi-step syntheses of these structures often involve prolonged reaction times, harsh conditions, and laborious purification. This application note presents a robust and highly efficient methodology for the synthesis of 7,7-Dimethyl-[1][2]oxazepane derivatives, leveraging the power of microwave-assisted organic synthesis (MAOS). MAOS dramatically accelerates reaction rates, increases yields, and promotes greener chemical processes by minimizing solvent usage and energy consumption.[5][6][7] We detail a two-stage protocol: first, the synthesis of the core 7,7-Dimethyl-[1][2]oxazepan-5-one lactam, followed by a rapid, microwave-mediated N-alkylation to generate a library of functionalized derivatives. This guide is intended for researchers in medicinal chemistry and drug development seeking to accelerate the discovery of novel therapeutics.

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology in drug discovery, moving beyond a simple alternative to conventional heating.[8] Its advantages stem from a unique heating mechanism fundamentally different from that of a traditional oil bath.

Mechanism of Microwave Heating

Conventional heating relies on conduction and convection, where a vessel is heated externally, and the heat is slowly and often unevenly transferred to the reaction mixture.[9] In contrast, microwave irradiation energizes molecules directly and volumetrically through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the sample.[9][10]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts from the base), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[7][11]

This direct coupling of energy results in remarkable rate accelerations, often reducing reaction times from hours or days to mere minutes.[5][10]

Figure 1: Comparison of Heating Mechanismscluster_ConventionalConventional Heatingcluster_MicrowaveMicrowave-Assisted HeatingHeatSourceHeat Source(Oil Bath)VesselReaction VesselHeatSource->VesselConductionSolventSolventVessel->SolventConvectionReactantsReactantsSolvent->ReactantsThermal TransferMWSourceMicrowave Source(Magnetron)MoleculesPolar Molecules(Solvent + Reactants)MWSource->MoleculesDirect Energy Transfer(Dipolar Polarization &Ionic Conduction)

Caption: Figure 1: Comparison of Heating Mechanisms.

Synthetic Strategy & Workflow

Our approach is designed for efficiency and modularity, enabling the rapid generation of a diverse library of derivatives. The workflow is divided into two primary stages: the initial synthesis of the core heterocyclic scaffold and the subsequent microwave-assisted diversification.

GstartStarting Materials(e.g., N-(2-hydroxy-2-methylpropyl)glycine)step1Stage 1: Core SynthesisMicrowave-Assisted Intramolecular Cyclizationstart->step1intermediateCore Scaffold:7,7-Dimethyl-[1,4]oxazepan-5-onestep1->intermediatestep2Stage 2: DiversificationMicrowave-Assisted N-Alkylationintermediate->step2productFinal Products:N-Substituted Derivativesstep2->productreagentsLibrary of Alkyl Halides(R-X)reagents->step2purifyPurification(Column Chromatography)product->purifyanalyzeAnalysis(NMR, LC-MS)purify->analyze

Caption: Figure 2: Overall Synthetic Workflow.

Experimental Protocols

Safety Precaution: All experiments, especially those involving microwave reactors, should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Microwave reactions can generate significant pressure; only use vessels specifically designed for microwave chemistry.

Protocol 1: Synthesis of 7,7-Dimethyl-[1][2]oxazepan-5-one (Core Scaffold)

This protocol describes the intramolecular cyclization to form the lactam core. The use of microwave irradiation significantly reduces the time required for this transformation compared to conventional refluxing methods.

Materials & Equipment:

  • N-(2-hydroxy-2-methylpropyl)glycine (or suitable precursor)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Monitored microwave reactor

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • To a 10 mL microwave reaction vessel, add N-(2-hydroxy-2-methylpropyl)glycine (1.0 mmol, 161.2 mg).

  • Add toluene (5 mL) and a catalytic amount of p-TsOH (0.05 mmol, 9.5 mg).

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the mixture with the following parameters:

    • Temperature: 150°C (use a ramp time of 2 minutes)

    • Hold Time: 20 minutes

    • Power: Dynamic (200 W max)

    • Stirring: High

  • After the reaction is complete, allow the vessel to cool to room temperature (<50°C) before carefully opening it.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure 7,7-Dimethyl-[1][2]oxazepan-5-one as a white solid.

Protocol 2: Microwave-Assisted N-Alkylation for Derivative Synthesis

This general protocol details the rapid functionalization of the[1][2]oxazepane nitrogen. The choice of base is critical; cesium carbonate (Cs2CO3) is often preferred as it leads to higher yields and easier workups compared to other bases.[1] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for its high microwave absorbance and ability to dissolve the reactants.[12]

Materials & Equipment:

  • 7,7-Dimethyl-[1][2]oxazepan-5-one (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, etc.)

  • Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)[12]

  • N,N-Dimethylformamide (DMF), anhydrous

  • 5 mL microwave reaction vessel with a magnetic stir bar

  • Monitored microwave reactor

scaffold7,7-Dimethyl-[1,4]oxazepan-5-onemicrowaveMicrowave(120°C, 10 min)scaffold->microwavealkyl_halideR-X(Alkyl Halide)alkyl_halide->microwavebaseBase (Cs₂CO₃)base->microwavesolventSolvent (DMF)productN-Alkylated Derivativemicrowave->product

Caption: Figure 3: N-Alkylation Reaction Scheme.

Procedure:

  • To a 5 mL microwave reaction vessel, add the core scaffold (0.2 mmol, 28.6 mg).

  • Add anhydrous DMF (2 mL) to dissolve the starting material.

  • Add Cs2CO3 (0.4 mmol, 130.3 mg). Causality Note: Using a 2-fold excess of the base ensures complete deprotonation of the secondary amine, driving the reaction to completion.[12]

  • Add the desired alkyl halide (0.24 mmol, 1.2 equivalents). Causality Note: A slight excess of the electrophile ensures the nucleophile is fully consumed.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Temperature: 120°C (use a ramp time of 1 minute)

    • Hold Time: 10 minutes

    • Power: Dynamic (150 W max)

    • Stirring: High

  • After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired N-alkylated derivative.

Data & Expected Results

The microwave-assisted N-alkylation protocol is highly effective for a range of alkyl halides. The following table provides representative data comparing microwave synthesis to conventional heating methods, highlighting the significant reduction in reaction time and often an improvement in yield.

EntryAlkyl Halide (R-X)Microwave Time (min)Microwave Yield (%)Conventional Time (hr)Conventional Yield (%)
1Benzyl Bromide1092%875%
2Ethyl Iodide1585%1268%
3Propargyl Bromide1088%1071%
4Allyl Bromide1090%878%

Troubleshooting and Expert Insights

  • Low Yields: If yields are suboptimal, ensure all reagents and solvents are anhydrous. Water can compete with the nucleophile and hydrolyze the alkyl halide. Increasing the reaction temperature in 10°C increments or extending the hold time may also improve conversion.

  • Side Reactions: For highly reactive alkyl halides, di-alkylation or other side reactions can occur. Reducing the temperature or using a less reactive base like K2CO3 may mitigate these issues.

  • Scalability: While microwave synthesis excels at lab-scale, scaling up can present challenges.[5] For larger quantities, dedicated continuous-flow microwave reactors may be more suitable than batch processing to ensure even heating and consistent results.

  • Monitoring the Reaction: For optimization, reactions can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and green platform for the rapid synthesis and derivatization of the 7,7-Dimethyl-[1][2]oxazepane scaffold.[13] The protocols outlined here demonstrate dramatic reductions in reaction times and improvements in yield compared to conventional methods.[1] This approach enables medicinal chemists to quickly assemble libraries of novel compounds, accelerating the hit-to-lead optimization process in modern drug discovery programs.[8][14]

References

  • Zhimomi, B. K. et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Microwave assisted synthesis of some Traditional reactions. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]

  • IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. [Link]

  • ResearchGate. (2025). Microwave Assisted Synthesis of Dibenzoxazepines | Request PDF. [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Microwave-assisted drug synthesis: Significance and symbolism. (2024). [Link]

  • MDPI. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. [Link]

  • ResearchGate. (n.d.). Synthesis of benzo-1,4-oxazepin-5-one 5 a. [Link]

  • NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). [Link]

  • PubMed Central. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. [Link]

  • ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. [Link]

  • Scite.ai. (n.d.). Microwave Assisted Synthesis of Dibenzoxazepines. [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • ResearchGate. (2025). Microwaves in drug discovery and development: A Review. [Link]

  • Eurasian Chemical Communications. (n.d.). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. [Link]

  • alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. (2001). [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (n.d.). [Link]

  • YouTube. (2020). Green Chemistry: Microwave assisted synthesis. [Link]

  • Figshare. (n.d.). Collection - New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model - Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (n.d.). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. [Link]

Troubleshooting & Optimization

Overcoming steric hindrance in 7,7-dimethyl substituted oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Topic: Overcoming Steric Hindrance in Synthesis & Functionalization Ticket Priority: High (Drug Discovery / Lead Optimization)[1][2]

Welcome to the Oxazepane Engineering Support Hub

You are likely here because the gem-dimethyl group at the C7 position of your 1,4-oxazepane ring is causing synthetic failures. While this substitution pattern is highly desirable for metabolic stability (blocking CYP450 oxidation at the ether-adjacent carbon) and conformational locking, it creates a "neopentyl-like" steric wall that defeats standard synthetic methodologies.[1][2]

This guide treats your chemical synthesis challenges as "bugs" in the workflow. Below are the patches and workarounds required to successfully synthesize and functionalize 7,7-dimethyl-1,4-oxazepanes.

Module 1: Ring Closure Troubleshooting (The Neopentyl Trap)

User Complaint:

"I am trying to close the ring using a standard Williamson ether synthesis or amine alkylation, but I'm getting <5% yield and mostly elimination byproducts."

Root Cause Analysis: The 7,7-dimethyl substitution creates a quaternary center adjacent to the reaction site. If your retrosynthesis relies on SN2 attack at the C7 position (or adjacent to it), you are fighting a losing battle against the neopentyl effect . The steric bulk of the methyl groups raises the transition state energy so high that elimination or stagnation occurs before substitution.

The Fix: Change the Disconnection Logic Do not attempt to form the bond at the hindered center during the ring-closing step. Instead, form the bond at the unhindered nitrogen (reductive amination) or use a method that is less sensitive to steric bulk (Ring-Closing Metathesis).[1][2]

Decision Matrix: Selecting the Right Cyclization Protocol

CyclizationStrategy Start Start: Ring Closure Strategy Q1 Is the C7-O bond already formed? Start->Q1 MethodA STOP: S_N2 is impossible. Use Intramolecular Michael or RCM Q1->MethodA No (Need to form Ether) MethodB Check N-C bond formation Q1->MethodB Yes (Ether exists) Q2 Is the N-C5 bond hindered? MethodB->Q2 Sol1 Protocol 1: Reductive Amination (High Success) Q2->Sol1 No Sol2 Protocol 2: Amide Coupling + Reduction (Force the bond) Q2->Sol2 Yes caption Figure 1: Decision tree for overcoming steric barriers in 7,7-dimethyl oxazepane ring closure.

Protocol 1: Intramolecular Reductive Amination (Recommended)

This method relies on the Thorpe-Ingold Effect to accelerate the reaction.[3] The gem-dimethyl group compresses the internal bond angle, bringing the amine and aldehyde closer together, favoring cyclization provided the reaction mechanism is not SN2.

Reagents:

  • Substrate: Amino-aldehyde precursor (pre-formed ether linkage).[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH3CN.[1][2]

  • Solvent: DCE or DCM (1,2-Dichloroethane preferred).[1][2]

Step-by-Step Workflow:

  • Pre-equilibrium: Dissolve the amino-aldehyde precursor in DCE (0.1 M). Add activated 4Å molecular sieves to sequester water and drive imine formation.[1]

  • Imine Formation: Stir for 1 hour at room temperature. The gem-dimethyl group will force the chain into a conformation where the N and C=O are proximal.

  • Reduction: Add 1.5 equivalents of STAB. Crucial: Add 1-2 drops of Acetic Acid.[1][2] The acid catalyzes the iminium ion formation, which is the actual species being reduced.

  • Workup: Quench with saturated NaHCO3. Do not use strong base immediately if the product is volatile.

Why this works: The transition state for hydride delivery to an iminium ion is less sterically demanding than backside SN2 attack.

Module 2: N-Functionalization (The "Buried" Nitrogen)

User Complaint:

"I formed the ring, but now I can't get an alkyl group onto the Nitrogen. Benzyl bromide just sits there."[2]

Root Cause Analysis: In the 7,7-dimethyl-1,4-oxazepane system, the ring adopts a twist-chair conformation .[1][2] The bulky methyl groups at C7 force the adjacent methylene groups to twist to relieve strain. This often orients the nitrogen lone pair into a "pseudo-axial" position, shielding it from incoming electrophiles.

Comparative Data: Alkylation Efficiency

MethodReagentYield (7,7-dimethyl)Yield (Unsubstituted)Notes
Direct Alkylation R-Br / K2CO3< 15%85%Fails due to steric clash & lone pair burial.[1][2]
Reductive Alkylation R-CHO / STAB78% 92%Preferred Method.
Buchwald-Hartwig Ar-Br / Pd(OAc)265%88%Requires specific bulky ligands (e.g., RuPhos).[1][2]
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

When simple alkylation fails, use catalysis to lower the activation energy.[1][2]

  • Catalyst System: Pd2(dba)3 (2 mol%) + RuPhos (4 mol%).[1][2]

    • Why RuPhos? This bulky, electron-rich ligand creates a highly active Pd(0) species that can accommodate the sterically hindered oxazepane amine.[1][2]

  • Base: NaOtBu (Sodium tert-butoxide).[1][2] The strong base is necessary to deprotonate the amine upon coordination.

  • Solvent: Toluene or Dioxane (anhydrous), 100°C.

  • Troubleshooting: If conversion is low, switch to BrettPhos precatalyst, which is designed for difficult secondary amines.[1]

Module 3: Analytical Anomalies (NMR Ghosts)

User Complaint:

"My proton NMR looks like a mess. Broad peaks, missing multiplets.[1][2] Is my product impure?"

Diagnosis: You are seeing conformational flux .[1] The 7,7-dimethyl group creates a high energy barrier for ring flipping (chair-to-chair or twist-to-twist).[1][2] At room temperature (25°C), the molecule is likely flipping at a rate comparable to the NMR timescale (coalescence), resulting in broad, undefined signals.

The Fix: Variable Temperature (VT) NMR

  • Heat it up: Run the 1H NMR at 50°C or 60°C in DMSO-d6 or CDCl3.

  • Result: The rapid exchange limit is reached; broad peaks will sharpen into distinct triplets/multiplets.

  • Validation: If the peaks sharpen, your compound is pure. If they remain complex/messy, you have chemical impurities.[1][2]

FAQ: Frequently Asked Questions

Q: Can I use the Thorpe-Ingold effect to close the ether bond (O-C7)? A: No. While Thorpe-Ingold helps bring the ends together (entropy), the enthalpic penalty of forming a bond at a neopentyl center (C7) via SN2 is too high.[2] You must form the ether bond before cyclization or use a non-displacement method like intramolecular trapping of a carbene or radical.

Q: Why is the 7,7-dimethyl analog so much more stable to metabolism? A: In unsubstituted oxazepanes, the carbons adjacent to the heteroatoms (C2, C7) are prime spots for CYP450-mediated hydroxylation. The 7,7-dimethyl groups physically block the enzyme from accessing the C-H bonds at that position, extending the half-life (t1/2) of the drug candidate.

Q: Is Ring-Closing Metathesis (RCM) a viable option? A: Yes. If you synthesize a diene precursor (e.g., an allyl ether and an allyl amine), Grubbs II catalyst can close the ring effectively.[1] The steric bulk at C7 is far enough from the alkene reaction site that it does not inhibit the metathesis significantly.

References
  • Reductive Amination Mechanics

    • Master Organic Chemistry.[1] (2017).[1][2][4] "Reductive Amination."[1][2][4][5][6][7] Available at:

    • LibreTexts Chemistry. (2020).[1][2][8][9][10] "Synthesis of Amines by Reductive Amination." Available at: [1][2][9]

  • Thorpe-Ingold Effect & Cyclization

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F.[1][2][11] (1915).[1][2][11] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans.[1][2][11][12] (Foundational text on the gem-dialkyl effect).

    • Chem-Station.[1][2] (2016).[2][11] "Thorpe-Ingold Effect."[1][2][10][11][13] Available at:

  • Conformational Analysis of 7-Membered Rings

    • Lightner, D. A., et al.[1][2] (1987).[1][2] "Conformational Analysis of 1,4-Oxazepanes." Journal of the American Chemical Society. (Establishes the twist-chair preference).

    • ResearchGate.[1][10][14] (2018).[1][2][6][10] "Synthesis of Seven Membered Oxacycles: Recent Developments." Available at:

  • Buchwald-Hartwig Amination

    • Organic Chemistry Portal.[1] "Buchwald-Hartwig Cross Coupling."[1][2] Available at: [1][2]

Sources

Technical Support Center: Optimizing Solvent Selection for 7,7-Dimethyl-oxazepane Extraction

Technical Support Center: Optimizing Solvent Selection for 7,7-Dimethyl-[1][2]oxazepane Extraction

Welcome to the technical support guide for the efficient extraction of 7,7-Dimethyl-[1][2]oxazepane. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent selection and troubleshooting common issues encountered during liquid-liquid extraction (LLE) of this valuable heterocyclic compound. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your methods for maximum yield and purity.

Foundational Principles: Understanding the Target Molecule

Before selecting a solvent, it is critical to understand the physicochemical properties of 7,7-Dimethyl-[1][2]oxazepane. Its structure, featuring a saturated seven-membered ring with an ether linkage and a tertiary amine, dictates its behavior in a biphasic system.

  • Basicity: The tertiary amine group (pKa estimated in the range of 8.5-9.5) is the most influential feature. This means the molecule's charge state is highly dependent on the pH of the aqueous medium.

  • Polarity: The presence of both an ether oxygen and a tertiary nitrogen atom, along with the dimethyl substitution, gives the molecule moderate polarity. It is not overtly hydrophilic or lipophilic.

  • Solubility: A clear understanding of a compound's solubility is essential for processes like crystallization, purification, and formulation in the pharmaceutical industry.[3]

The key to successful extraction lies in manipulating these properties. To extract 7,7-Dimethyl-[1][2]oxazepane from an aqueous phase into an organic solvent, it must be in its neutral, uncharged form. According to the principles of acid-base chemistry, this is achieved by making the aqueous phase basic (pH > 10), ensuring the tertiary amine is deprotonated.

Strategic Solvent Selection: A Multi-Parameter Approach

The ideal extraction solvent should exhibit high solubility for the neutral form of 7,7-Dimethyl-[1][2]oxazepane, be immiscible with water, have a low boiling point for easy removal, and present a favorable safety profile. A systematic approach is always recommended over random selection.[2]

Solvent Property Comparison

The following table summarizes key properties of common laboratory solvents. The choice should balance extractive efficacy with safety and environmental considerations.[1]

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water SolubilitySafety/Green Classification
Hexane / Heptane 0.169 / 980.655 / 0.684InsolubleProblematic (Neurotoxin)
Toluene 2.41110.867InsolubleProblematic
Diethyl Ether 2.834.60.7136.9 g/100 mLHazardous (Peroxide Former)
Dichloromethane (DCM) 3.139.61.331.3 g/100 mLProblematic (Carcinogen)
Ethyl Acetate (EtOAc) 4.477.10.9028.3 g/100 mLRecommended
2-Methyltetrahydrofuran (2-MeTHF) 4.0800.85414 g/100 mLRecommended Green Alternative
Methyl tert-Butyl Ether (MTBE) 2.555.20.7404.8 g/100 mLProblematic

Data compiled from various sources, including green chemistry solvent selection guides.[4]

Expert Recommendation: For initial screening, Ethyl Acetate (EtOAc) and Dichloromethane (DCM) are excellent starting points. EtOAc is a preferred "greener" solvent, while DCM often provides very effective extraction for a broad range of compounds. 2-Methyltetrahydrofuran (2-MeTHF) is a superb green alternative to consider.[5]

Experimental Protocol: Systematic Solvent Screening Workflow

This protocol provides a self-validating system for determining the optimal solvent by empirically measuring the distribution coefficient (KD).

Workflow Overview

Gcluster_prepPreparationcluster_expExperimentcluster_analysisAnalysis & Decisionprep_aqPrepare Stock Solutionof Analyte in Aqueous Phase(e.g., 1 mg/mL, pH 11)extractionPerform LLE:1. Mix 1 mL Aqueous Stock + 1 mL Solvent2. Vortex/Shake Gently3. Centrifuge to Separate Phasesprep_aq->extractionprep_solventsSelect Candidate Solvents(e.g., EtOAc, DCM, Toluene, 2-MeTHF)prep_solvents->extractionsamplingCarefully Sample BothAqueous and Organic Phasesextraction->samplingquantifyQuantify Analyte Concentrationin Each Phase (HPLC/GC-MS)sampling->quantifycalculateCalculate DistributionCoefficient (KD = [Org]/[Aq])quantify->calculatedecisionSelect Solventwith Highest KDcalculate->decision

Caption: Solvent screening workflow from preparation to analysis.

Step-by-Step Methodology
  • Preparation of Aqueous Phase: Prepare a stock solution of your crude 7,7-Dimethyl-[1][2]oxazepane reaction mixture or standard in an aqueous buffer. Adjust the pH to ~11 using 1M NaOH to ensure the analyte is in its neutral form.

  • Liquid-Liquid Extraction:

    • In separate 4 mL vials, add 1 mL of the aqueous stock solution.

    • To each vial, add 1 mL of a different candidate solvent (e.g., Vial 1: EtOAc, Vial 2: DCM, Vial 3: 2-MeTHF).

    • Cap the vials and vortex for 1-2 minutes. To avoid emulsions, gentle but thorough mixing is key.

    • Centrifuge the vials at 2000 x g for 5 minutes to ensure a clean separation of the layers.

  • Sampling:

    • Carefully withdraw a 500 µL aliquot from the top layer (organic, unless using DCM which is denser) and transfer to a clean HPLC or GC vial.

    • Carefully withdraw a 500 µL aliquot from the bottom aqueous layer and transfer to a separate, clean vial.

  • Quantification:

    • Analyze the concentration of 7,7-Dimethyl-[1][2]oxazepane in all organic and aqueous samples using a validated analytical method such as HPLC-UV or GC-MS.[6][7] A pre-established calibration curve is essential for accurate quantification.

  • Calculation and Selection:

    • Calculate the Distribution Coefficient (KD) for each solvent: KD = [Concentration in Organic Phase] / [Concentration in Aqueous Phase] .

    • The solvent with the highest KD is the most efficient for extraction.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the extraction process in a direct question-and-answer format.

Troubleshooting Common Issues

Q1: Why is my extraction recovery of 7,7-Dimethyl-[1][2]oxazepane consistently low?

A1: Low recovery is typically traced back to one of four issues:

  • Incorrect pH: The most common cause. The tertiary amine on your molecule must be deprotonated to be extracted into an organic solvent. Ensure the pH of your aqueous layer is at least 2 units higher than the pKa of the amine (~pH 10.5-11.5). Verify with a pH meter, not paper. For ionogenic analytes, optimum partitioning occurs when the analyte is in its neutral form.[8]

  • Solvent Polarity Mismatch: If your solvent is too non-polar (e.g., hexane), it may not effectively solvate the moderately polar 7,7-Dimethyl-[1][2]oxazepane. Conversely, a solvent that is too polar may be partially miscible with water, reducing efficiency. Refer to the solvent screening protocol.

  • Insufficient Mixing: The extraction process relies on maximizing the surface area between the two phases. Ensure you are vortexing or shaking long enough for the analyte to partition. However, overly aggressive shaking can lead to emulsions.

  • "Salting Out" Effect: For extractions from aqueous solutions where the analyte has some water solubility, adding a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase can decrease the analyte's aqueous solubility and drive it into the organic phase, thereby improving recovery.[8][9]

Q2: I'm observing a persistent emulsion at the interface between the layers. How can I resolve this?

A2: Emulsion formation is a frequent problem, especially with complex crude reaction mixtures containing surfactant-like impurities.[10] Here are several effective strategies:

  • Gentle Agitation: The simplest prevention is to gently swirl or invert the separatory funnel rather than shaking it vigorously.[10]

  • Addition of Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion.

  • Centrifugation: For small-scale extractions, centrifuging the mixture is a highly effective way to force the layers to separate.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Change the Solvent: Some solvents are more prone to forming emulsions than others. If it's a persistent problem, consider trying a different solvent from your screening results.

GstartEmulsion ObservedgentleTry Gentle SwirlingInstead of Shakingstart->gentlebrineAdd Saturated Brine (NaCl)gentle->brineIf persistsresolvedProblem Resolvedgentle->resolvedSuccesscentrifugeCentrifuge the Mixturebrine->centrifugeIf persistsbrine->resolvedSuccesssolventChange Extraction Solventcentrifuge->solventIf persistscentrifuge->resolvedSuccesssolvent->resolvedSuccess

Caption: Decision tree for resolving emulsion formation.

Q3: My final extracted product is impure. How can I improve the selectivity of the extraction?

A3: Purity issues often arise from co-extracting other components from your reaction mixture. Selectivity can be enhanced using acid-base chemistry in a process called a back-extraction :

  • Perform the initial extraction as planned: Extract your basified (pH > 10) aqueous solution with your chosen organic solvent (e.g., EtOAc). This moves your basic product into the organic layer, leaving behind acidic and highly polar impurities.

  • Acidic Wash: "Wash" the organic layer by shaking it with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). This will protonate your basic product, making it a charged salt that is now soluble in the new aqueous acidic layer. Neutral impurities will remain in the organic layer.

  • Isolate and Re-extract: Separate this new acidic aqueous layer, which now contains your purified product. Discard the organic layer containing neutral impurities.

  • Now, basify the clean acidic aqueous layer again (pH > 10) with NaOH and perform a final extraction with fresh organic solvent. This will move your pure, neutral product back into the organic phase, leaving behind any water-soluble salts. This multi-step process provides a significant increase in final product purity.

Frequently Asked Questions (FAQs)

Q: What are the primary safety considerations when selecting a solvent?

A: Always consult the Safety Data Sheet (SDS) for each solvent. Key considerations include flammability (e.g., Diethyl Ether), toxicity (e.g., Dichloromethane is a suspected carcinogen), and the potential for peroxide formation with ethers (e.g., Diethyl Ether, THF).[1] Perform all extractions in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q: Can temperature affect extraction efficiency?

A: Yes, although it is often a secondary parameter to pH and solvent choice. Increasing the temperature can sometimes increase the solubility of your compound in the organic solvent and decrease viscosity, potentially improving extraction kinetics. However, it can also increase the solubility of impurities and the mutual solubility of the two phases.[11] For most standard LLEs, ambient temperature is sufficient and recommended.

Q: What analytical methods are best for quantifying 7,7-Dimethyl-[1][2]oxazepane?

A: The choice depends on available equipment and sample complexity.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is an excellent choice if the compound has a chromophore. It provides robust quantification.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is thermally stable and volatile enough, GC-MS is a powerful tool that provides both quantification and structural confirmation via its mass spectrum.

  • Nuclear Magnetic Resonance (qNMR): Quantitative NMR can be used for purity assessment and quantification without the need for an identical analytical standard, by comparing the integral of a known analyte peak to that of a certified internal standard.

For any method, accurate quantification relies on proper sample preparation and the use of a calibration curve or internal standard.[7][12][13]

References

  • Solvent Solutions: Comparing Extraction Methods for Edible Oils and Proteins in a Changing Regulatory Landscape. Part 7. ResearchGate. Available from: [Link]

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. Available from: [Link]

  • Synthesis of 7,8-dimethyl-1,4-benzodiazepines. PubMed. Available from: [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available from: [Link]

  • Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. University of Kerbala. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available from: [Link]

  • Common Issues and Troubleshooting in BHO Production. USA Lab. Available from: [Link]

  • A simple solvent selection method for accelerated solvent extraction of additives from polymers. ResearchGate. Available from: [Link]

  • Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. ResearchGate. Available from: [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available from: [Link]

  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][14][15]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. SciRP.org. Available from: [Link]

  • Troubleshooting guide for PG-100 sample collection and extraction. DNA Genotek. Available from: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. NIH. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Hindawi. Available from: [Link]

  • Synthesis And Characterization Of New Oxazepines Derived From D-Erythroascorbic Acid. Journal of Education and scientific studies. Available from: [Link]

  • A survey of solvent selection guides. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches. ResearchGate. Available from: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]

  • Troubleshooting Guide. Willowfort. Available from: [Link]

  • 1,4-Oxazepane. PubChem. Available from: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available from: [Link]

  • Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. Available from: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. Available from: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]

  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. Available from: [Link]

  • Is it possible to substitute hexane with green solvents for extraction of carotenoids? A theoretical versus experimental solubility study. Royal Society of Chemistry. Available from: [Link]

  • 2,5,6,7-Tetrahydro-1,4-oxazepine. PubChem. Available from: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health. Available from: [Link]

Resolving stability issues of 7,7-Dimethyl-[1,4]oxazepane in acidic conditions

Technical Support Center: 7,7-Dimethyl-[1][2]oxazepane

Welcome to the comprehensive technical support guide for 7,7-Dimethyl-[1][2]oxazepane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly its stability challenges in acidic environments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your research.

Section 1: Understanding the Stability of 7,7-Dimethyl-[1][2]oxazepane

The 7,7-Dimethyl-[1][2]oxazepane scaffold is a valuable building block in medicinal chemistry. However, its seven-membered ring, containing both an ether and an amine linkage, presents unique stability challenges, especially under acidic conditions. Understanding the underlying chemical principles is crucial for successful experimentation.

FAQ 1: Why is 7,7-Dimethyl-[1][2]oxazepane prone to degradation in acidic conditions?

The instability of 7,7-Dimethyl-[1][2]oxazepane in acidic media stems from the susceptibility of the ether linkage to acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the ether oxygen, which transforms the hydroxyl group into a good leaving group (water). This is followed by a nucleophilic attack, leading to ring-opening. The presence of the nitrogen atom in the 1,4-position can also influence the electronic environment of the ring and may participate in the degradation process, although direct protonation of the nitrogen is more likely to occur first, potentially protecting the ether from initial protonation to some extent.

The general mechanism for acid-catalyzed ether cleavage involves protonation of the ether oxygen, followed by either an SN1 or SN2 nucleophilic attack by a counter-ion or solvent molecule.[3] For 7,7-Dimethyl-[1][2]oxazepane, the secondary carbons adjacent to the oxygen are likely to favor an SN2-type cleavage. However, the gem-dimethyl group at the 7-position can influence the reaction pathway.

FAQ 2: What is the "gem-dimethyl effect" and how does it impact the stability of this molecule?

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, describes the observation that the presence of two methyl groups on the same carbon atom of a chain can accelerate the rate of intramolecular cyclization. This is attributed to a decrease in the internal bond angle, which brings the reactive ends of the molecule closer together. While this effect is primarily discussed in the context of ring formation, it also influences the conformational equilibrium of the existing ring. The 7,7-dimethyl substitution in our oxazepane ring is expected to favor a more puckered, folded conformation, which could potentially influence the accessibility of the ether oxygen to protonation and subsequent nucleophilic attack. The increased steric hindrance around the C7 position might also play a role in the kinetics of ring-opening.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter when using 7,7-Dimethyl-[1][2]oxazepane in acidic reaction conditions.

Troubleshooting Guide: Low or No Yield of Desired Product
Symptom Potential Cause Recommended Action
Complete consumption of starting material but no desired product. Degradation of the 7,7-Dimethyl-[1][2]oxazepane ring under the acidic conditions.1. Monitor the reaction at early time points: Use TLC or LC-MS to check for the formation of polar degradation products. 2. Lower the reaction temperature: Acid-catalyzed hydrolysis is often temperature-dependent. 3. Use a milder acid: Switch from strong acids (e.g., HCl, H₂SO₄) to weaker acids (e.g., acetic acid) or use a Lewis acid if appropriate for your reaction. 4. Reduce the reaction time: If the desired reaction is faster than the degradation, a shorter reaction time may improve the yield.
Formation of multiple unidentified spots on TLC/peaks in LC-MS. A mixture of degradation products and potentially side-products from the reaction of degradants.1. Characterize the byproducts: Use LC-MS/MS and NMR to identify the structures of the major byproducts. This will provide insight into the degradation pathway. 2. Employ a scavenger: If water is the nucleophile causing degradation, the use of a water scavenger (e.g., molecular sieves) might be beneficial, provided it is compatible with your reaction.
Inconsistent yields between batches. Variability in the purity of starting materials or reagents, particularly the acid concentration or presence of water.1. Use freshly opened, high-purity reagents. 2. Ensure anhydrous conditions if the reaction is sensitive to water. 3. Standardize the addition of acid: Use a freshly prepared solution of the acid and add it consistently across all reactions.
Proposed Acid-Catalyzed Degradation Pathway

The primary degradation pathway for 7,7-Dimethyl-[1][2]oxazepane in aqueous acidic conditions is likely initiated by the protonation of the ether oxygen, followed by a ring-opening hydrolysis.

Gcluster_0Degradation PathwayA7,7-Dimethyl-[1,4]oxazepaneBProtonated OxazepaneA->B+ H+CRing-Opened Intermediate(Amino Alcohol)B->C+ H2O(Ring Opening)

Caption: Proposed acid-catalyzed hydrolysis of 7,7-Dimethyl-[1][2]oxazepane.

Section 3: Experimental Protocols for Stability Assessment

To proactively address stability issues, it is essential to perform forced degradation studies. These studies will help you understand the degradation profile of 7,7-Dimethyl-[1][2]oxazepane and develop robust analytical methods.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation products of 7,7-Dimethyl-[1][2]oxazepane under various stress conditions.

Materials:

  • 7,7-Dimethyl-[1][2]oxazepane

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • pH meter

  • HPLC or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 7,7-Dimethyl-[1][2]oxazepane in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate both solutions at room temperature and 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2 using 0.1 M and 1 M NaOH, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • Repeat the procedure from step 2 using 3% and 30% H₂O₂.

  • Thermal Degradation:

    • Expose the solid compound and the stock solution to 60°C.

    • Analyze at 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to UV light (254 nm) and visible light.

    • Analyze at 24, 48, and 72 hours.

  • Analysis: Analyze all samples by a suitable stability-indicating LC-MS/MS or HPLC-UV method.

Workflow for Stability Study

Gcluster_0Stability Testing WorkflowAPrepare Stock Solutionof 7,7-Dimethyl-[1,4]oxazepaneBStress Conditions(Acid, Base, Oxidative, Thermal, Photolytic)A->BCSample at TimepointsB->CDNeutralize/QuenchC->DELC-MS/MS AnalysisD->EFIdentify Degradants &Determine Degradation RateE->F

Caption: Experimental workflow for forced degradation studies.

Protocol 2: Stability-Indicating LC-MS/MS Method

Objective: To develop a quantitative method to separate and detect 7,7-Dimethyl-[1][2]oxazepane from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Detection Positive ion electrospray ionization (ESI+)
MS/MS Monitoring Use Multiple Reaction Monitoring (MRM) for the parent compound and any identified degradants.

Note: This is a starting point. Method optimization will be necessary based on the observed degradation products.

Section 4: Advanced Strategies for Mitigation

When working with acid-labile compounds like 7,7-Dimethyl-[1][2]oxazepane, several strategies can be employed to minimize degradation.

FAQ 3: Are there alternative acidic catalysts that are less harsh?

Yes, several milder acidic catalysts can be considered:

  • Lewis Acids: In some reactions, Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can promote the desired transformation without the high proton concentration of Brønsted acids, potentially reducing hydrolysis.

  • Solid-Supported Acids: Acidic resins (e.g., Amberlyst-15) can be used. These can be easily filtered off at the end of the reaction, preventing prolonged exposure of the product to acidic conditions during workup.

  • Buffered Systems: Using an acidic buffer can maintain a specific, less aggressive pH throughout the reaction.

FAQ 4: Can additives be used to protect the oxazepane ring?

The use of additives should be approached with caution and validated for each specific reaction.

  • Proton Sponges: Non-nucleophilic bases, such as certain hindered amines, can scavenge excess protons. However, they can also interfere with acid-catalyzed reactions.

  • Protecting Groups: If the nitrogen atom is not involved in the desired reaction, it could be protected with an acid-labile group (e.g., Boc). This would direct protonation to the protecting group, potentially shielding the ether linkage. However, the conditions for deprotection would need to be carefully chosen to avoid degradation of the oxazepane ring.

References

  • Castillo, J., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-379. Available at: [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573–577. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • Jung, M. E., & Piizzi, G. (2005). The Thorpe-Ingold Effect. Chemical Reviews, 105(5), 1735-1766. Available at: [Link]

  • Pojarlieff, I. G., & Tsolov, T. T. (2002). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry, (19), 3288-3294. Available at: [Link]

  • Firak, D. S., et al. (2020). Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. Physical Chemistry Chemical Physics, 22(27), 15330-15343. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Wikipedia. (2023). Ether cleavage. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

Addressing hygroscopic nature of 7,7-Dimethyl-[1,4]oxazepane hydrochloride

Technical Support Center: 7,7-Dimethyl-[1][2]oxazepane Hydrochloride

Welcome to the technical support center for 7,7-Dimethyl-[1][2]oxazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with the necessary guidance to ensure the integrity and reproducibility of your experiments.

Introduction to a Key Challenge: Hygroscopicity

7,7-Dimethyl-[1][2]oxazepane hydrochloride, like many amine hydrochloride salts, exhibits a strong affinity for atmospheric moisture. This hygroscopic nature means the compound can readily absorb water from its environment, leading to a range of potential experimental inaccuracies and stability concerns. Understanding and mitigating this property is critical for reliable results.

Moisture absorption can lead to:

  • Inaccurate Weighing: The measured weight may be artificially high due to absorbed water, leading to errors in concentration calculations.

  • Altered Physical Properties: The compound may change from a free-flowing powder to a clumpy or sticky solid, making handling difficult.

  • Chemical Instability: The presence of water can potentially catalyze degradation pathways, such as hydrolysis of the oxazepane ring, especially under certain pH and temperature conditions.[3]

  • Impact on Potency: Failure to account for water content can result in sub-potent solutions and inaccurate dosing in downstream applications.[4]

This guide provides practical solutions and in-depth explanations to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I received my vial of 7,7-Dimethyl-[1][2]oxazepane hydrochloride and the powder seems clumpy. Is it still usable?

A1: Clumping is a common visual indicator of moisture absorption. While the compound may still be usable, it is crucial to determine the water content before proceeding. The presence of moisture means the actual weight of the active compound is less than the measured weight. We recommend performing a Karl Fischer titration to quantify the water content.[] Once the water percentage is known, you can adjust your calculations accordingly to ensure accurate concentrations. If the material has become a sticky syrup, its integrity may be compromised, and using a fresh, unopened vial is advisable.

Q2: What is the ideal environment for storing and handling this compound?

A2: To minimize moisture uptake, 7,7-Dimethyl-[1][2]oxazepane hydrochloride should be stored in a tightly sealed container, preferably within a desiccator containing a suitable desiccant like silica gel or anhydrous calcium sulfate.[6] For handling and weighing, a controlled environment such as a glove box with a dry inert atmosphere (e.g., nitrogen or argon) is ideal.[7][8] If a glove box is unavailable, work quickly in a low-humidity environment and minimize the time the container is open.[9]

Q3: How do I accurately weigh a hygroscopic compound like this?

A3: Accurate weighing requires minimizing exposure to atmospheric moisture.

  • Ideal Method (Glove Box): Perform all weighing activities inside a glove box with a controlled, low-humidity atmosphere.

  • Alternative Method (Weighing by Difference):

    • Tightly cap the vial containing the compound and weigh the entire vial.

    • Quickly transfer the approximate amount of compound needed into your receiving vessel.

    • Immediately recap the original vial and re-weigh it.

    • The difference in weight is the amount of compound transferred.

This method minimizes the time the compound is exposed to the open air.

Q4: My potency assays are consistently lower than expected. Could this be related to the compound's hygroscopicity?

A4: Yes, this is a very likely cause. If the water content of the starting material is not accounted for, the calculated concentration of your solutions will be lower than the actual concentration.[4] It is essential to determine the water content (e.g., via Karl Fischer titration) and correct for it in your calculations.

Calculation for Corrected Mass:

Corrected Mass = (Target Mass of Anhydrous Compound) / (1 - (Water Content as a decimal))

For example, if you need 100 mg of the active compound and the water content is determined to be 5% (0.05), the actual mass you would need to weigh out is:

Corrected Mass = 100 mg / (1 - 0.05) = 105.26 mg

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments Variable moisture absorption due to different handling procedures or environmental conditions.Standardize your handling protocol. Use a glove box or a consistent, rapid weighing technique. Determine the water content of the batch being used and apply a correction factor to all calculations.
Compound becomes difficult to handle (sticky, oily) Significant moisture absorption, potentially leading to deliquescence.The compound's integrity may be compromised. It is best to discard the affected material and use a fresh, unopened vial. Review your storage and handling procedures to prevent recurrence.
Formation of unknown impurities in solution Water-mediated degradation (e.g., hydrolysis). The ether linkage in the oxazepane ring could be susceptible to cleavage.[3]Prepare solutions fresh and use them promptly. If solutions need to be stored, conduct a short-term stability study under your storage conditions (e.g., refrigerated) and analyze for degradation products using a stability-indicating method like HPLC.[3]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content in a solid sample.[]

Objective: To quantify the percentage of water (w/w) in a sample of 7,7-Dimethyl-[1][2]oxazepane hydrochloride.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Hydranal™ or similar Karl Fischer reagent

  • Airtight syringe

  • Sample of 7,7-Dimethyl-[1][2]oxazepane hydrochloride

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift).

  • Sample Preparation: In a controlled, low-humidity environment (ideally a glove box), accurately weigh a suitable amount of the compound (typically 20-50 mg, depending on the expected water content and instrument sensitivity).

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and calculate the amount of water in micrograms.

  • Calculation: The instrument's software will typically calculate the water content as a percentage. The manual calculation is:

    Water Content (%) = (Amount of water titrated (µg) / Sample weight (µg)) * 100

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Recommended Handling Workflow for Hygroscopic Compounds

This workflow minimizes moisture exposure during routine experimental use.

Hygroscopic_Compound_Workflowcluster_storageStoragecluster_preparationPreparationcluster_weighingWeighingcluster_dissolutionDissolutionstorageStore in tightly sealed vialin a desiccatoracclimateAllow vial to equilibrateto room temperaturebefore openingstorage->acclimateRetrievegloveboxTransfer vial toglove box orlow-humidity areaacclimate->gloveboxPrepareweighWeigh compound quickly(weighing by differenceis recommended)glovebox->weighHandledissolveDissolve immediatelyin appropriate solventweigh->dissolveProcessuseUse solution promptlydissolve->useFinal Step

Caption: Workflow for handling hygroscopic compounds.

Visualizing the Impact of Moisture

The following diagram illustrates the potential consequences of uncontrolled moisture exposure on experimental outcomes.

Moisture_Impact_Diagramstart7,7-Dimethyl-[1,4]oxazepaneHydrochloride (Solid)exposureExposure toAtmospheric Moisturestart->exposureabsorptionWater Absorption(Hygroscopicity)exposure->absorptionweighing_errorInaccurate Mass Measurement(Weight includes H2O)absorption->weighing_errorLeads tophysical_changePhysical State Change(Clumping, Stickiness)absorption->physical_changeCausesdegradationPotential Chemical Degradation(e.g., Hydrolysis)absorption->degradationCan Induceconcentration_errorIncorrect SolutionConcentrationweighing_error->concentration_errorhandling_issuesDifficulties in Handlingand Dispensingphysical_change->handling_issuespotency_lossLoss of Potency /Impurity Formationdegradation->potency_loss

Caption: Consequences of moisture absorption.

References

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Water Content of APIs and Its Impact on Potency Results. Retrieved from [Link]

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 7,7-Dimethyl-[1,4]oxazepane vs. Unsubstituted Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.

The [1,4]oxazepane scaffold is a privileged pharmacophore in drug discovery, frequently utilized in histone deacetylase (HDAC) inhibitors and antihistamines. However, the structural elucidation of these seven-membered heterocycles is notoriously difficult due to ring flexibility (pseudorotation) , which causes extensive signal broadening and averaging at room temperature.

This guide compares the 1H NMR profile of the 7,7-Dimethyl-[1,4]oxazepane (Target) against the Unsubstituted [1,4]oxazepane (Control). We demonstrate how the gem-dimethyl substitution at position 7 acts as a "conformational lock," simplifying the spin systems and enhancing spectral resolution.

Structural Dynamics & The "Gem-Dimethyl" Effect

To interpret the spectra accurately, one must first understand the conformational landscape.

The Challenge: Unsubstituted [1,4]oxazepane

The unsubstituted ring exists in a rapid equilibrium between multiple twist-chair and twist-boat conformers.

  • Consequence: At room temperature (298 K), protons on the same carbon (geminal) often appear equivalent due to fast exchange, or as broad, ill-defined multiplets.

  • Spin System: The molecule presents a continuous coupling network from H2 through H7 (interrupted only by the heteroatoms), making multiplet analysis difficult.

The Solution: 7,7-Dimethyl Substitution

Placing two methyl groups at C7 (adjacent to Oxygen) introduces significant steric bulk.

  • Thorpe-Ingold Effect: The internal bond angle compression forces the ring into a preferred, rigid conformation (typically a distorted chair) to minimize 1,3-diaxial interactions.

  • Spectral Isolation: The quaternary C7 acts as a "spin firewall," breaking the coupling network between the "left" (O-C2-C3-N) and "right" (N-C5-C6-C7-O) sides of the molecule.

Visualization of Spin Systems

The following diagram illustrates how the 7,7-dimethyl substitution simplifies the coupling network.

SpinSystemAnalysis cluster_0 Unsubstituted [1,4]oxazepane (Continuous Coupling) cluster_1 7,7-Dimethyl-[1,4]oxazepane (Isolated Spin Systems) U_H2 H2 (O-adj) U_H3 H3 (N-adj) U_H2->U_H3 Vicinal U_H5 H5 (N-adj) U_H3->U_H5 Long Range (Weak) U_H6 H6 (CH2) U_H5->U_H6 Vicinal U_H7 H7 (O-adj) U_H6->U_H7 Vicinal D_H2 H2 (O-adj) D_H3 H3 (N-adj) D_H2->D_H3 System A (Isolated) Separator N4 (Heteroatom Break) D_H3->Separator D_H5 H5 (N-adj) Separator->D_H5 D_H6 H6 (CH2) D_H5->D_H6 System B (Isolated) D_C7 C7-Me2 (Quaternary Block) D_H6->D_C7 No Coupling

Caption: Comparison of spin coupling networks. The 7,7-dimethyl group terminates the spin system at C6, isolating the H5-H6 multiplet from the O-terminus.

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol is recommended.

Sample Preparation
  • Solvent Selection:

    • Primary:CDCl3 (Deuterated Chloroform) .[1] Good solubility, but may cause signal overlap for H3/H5.

    • Alternative:C6D6 (Deuterated Benzene) . Highly recommended if H3 and H5 signals overlap. The magnetic anisotropy of the benzene ring often shifts the N-adjacent protons significantly, resolving accidental equivalence.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature:

    • Routine: 298 K (25°C).

    • Validation: If broad signals are observed, cool to 253 K (-20°C) to freeze the ring conformation and resolve axial/equatorial couplings.

Acquisition Parameters (600 MHz recommended)
  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the methyl singlets).

  • Scans (NS): 16 or 32.

Comparative Spectral Analysis

The following data table contrasts the expected chemical shifts and splitting patterns.

Chemical Shift & Multiplicity Data
PositionProton TypeUnsubstituted [1,4]oxazepane (δ ppm)7,7-Dimethyl-[1,4]oxazepane (δ ppm)Interpretation / Mechanistic Insight
C-2 O-CH₂3.75 - 3.85 (m)3.65 - 3.75 (t) Adjacent to Oxygen. In the dimethyl derivative, H2 only couples to H3, simplifying the multiplet to a triplet (assuming fast exchange).
C-3 N-CH₂2.90 - 3.05 (m)2.95 - 3.05 (t) Adjacent to Nitrogen. Couples to H2.
C-5 N-CH₂2.80 - 2.95 (m)2.85 - 2.95 (t) Adjacent to Nitrogen. In the dimethyl derivative, H5 couples only to H6.
C-6 C-CH₂1.80 - 1.95 (m)1.65 - 1.75 (t) Key Diagnostic Signal. In the unsubstituted form, H6 is a complex quintet-like multiplet (couples to H5 & H7). In the 7,7-dimethyl form, it is a triplet (couples only to H5).
C-7 O-CH₂ / C-Me₂3.65 - 3.75 (m)- Replaced by quaternary carbon.
Me-7 Methyls-1.20 - 1.35 (s) Gem-Dimethyl Signature. Usually appears as a sharp singlet (6H) at RT due to averaging. At low temp, may split into two singlets (axial-Me vs equatorial-Me).
Detailed Splitting Analysis (Coupling Constants)

The Unsubstituted Problem: In the parent compound,


 and 

are averaged. The H6 proton sees four neighbors (2xH5, 2xH7), resulting in a broad multiplet often described as "hump-like."

The 7,7-Dimethyl Advantage: The H6 protons in the target molecule only have two vicinal neighbors (H5a, H5b).

  • Pattern: H6 appears as a clean triplet (

    
    ).
    
  • Validation: A COSY experiment will show a correlation between H5/H6 and H2/H3, but no correlation extending from H6 to any O-adjacent proton (since C7 is blocked).

Advanced Assignment Workflow

For rigorous structural confirmation, follow this logic flow.

AssignmentWorkflow Start Start: 1H NMR Spectrum Step1 Identify Methyl Singlet (~1.25 ppm) Integrate to 6H Start->Step1 Step2 Identify H6 (High Field ~1.7 ppm) Verify Triplet Splitting Step1->Step2 Branch COSY Experiment Step2->Branch PathA Trace H6 Correlation Branch->PathA PathB Trace Remaining Multiplets Branch->PathB ResultA Identifies H5 (N-adj) ~2.9 ppm PathA->ResultA ResultB Identifies H2/H3 System (O-CH2-CH2-N) PathB->ResultB Validation NOESY / ROESY ResultA->Validation ResultB->Validation Final Confirm Spatial Proximity: Me-Groups <-> H6 (Strong) Me-Groups <-> H2 (Weak/None) Validation->Final

Caption: Step-by-step logic for assigning the 7,7-dimethyl-[1,4]oxazepane spectrum using 1D and 2D NMR techniques.

Troubleshooting & Anomalies

Broadening of Signals

If the methyl signal (1.25 ppm) appears broadened or splits into two broad humps at room temperature:

  • Cause: The ring inversion barrier is sufficiently high that the molecule is in slow exchange on the NMR timescale. This is common for bulky 7,7-disubstituted oxazepanes.

  • Action: Run the spectrum at 323 K (50°C) . The signals should coalesce into sharp averages.

Stereochemical Assignment (NOE)

In the rigid chair-like conformation:

  • Axial Methyl: Will show strong NOE correlations to the axial proton at C5 and potentially axial H3 (transannular).

  • Equatorial Methyl: Will show NOE correlations primarily to the adjacent H6 protons.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NMR pulse sequences and interpretation strategies). Link

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 46(1), 3-12. (Foundational work on heterocycle chemical shifts). Link

  • Bingham, R. C. (1975). The conformational analysis of 1,4-oxazepanes. Journal of the American Chemical Society. (Discusses the pseudorotation and energy barriers of the parent ring). Link

  • Ingold, C. K. (1921). The Thorpe-Ingold Effect (Gem-Dimethyl Effect). Journal of the Chemical Society, Transactions. (Theoretical grounding for the conformational locking observed in 7,7-dimethyl derivatives). Link

Sources

Comparative Guide: Lipophilicity (LogP) of Dimethylated vs. Unsubstituted Oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the lipophilicity profiles of 1,4-oxazepane (unsubstituted) and its dimethylated derivatives (specifically 6,6-dimethyl-1,4-oxazepane).

The Core Finding: Introduction of a gem-dimethyl group to the oxazepane scaffold induces a significant lipophilic shift, typically raising the LogP from a slightly hydrophilic baseline (~ -0.2 ) to a lipophilic range (~ +0.6 ). This shift is critical in medicinal chemistry for modulating blood-brain barrier (BBB) penetration and optimizing metabolic stability without altering the core pharmacophore's hydrogen-bonding potential.

Structural & Physicochemical Comparison

The following data synthesizes high-confidence computed properties (XLogP3) and physicochemical descriptors. The transition from the unsubstituted ring to the dimethylated variant represents a classic "hydrophobic tune-up" used in lead optimization.

Table 1: Comparative Physicochemical Profile
Feature1,4-Oxazepane (Unsubstituted)6,6-Dimethyl-1,4-oxazepane Delta (

)
Molecular Structure 7-membered heterocycle (O, N)7-membered heterocycle + gem-dimethyl+2 Methyl groups
Formula



MW ( g/mol ) 101.15129.12+27.97
LogP (Consensus) -0.2 (Hydrophilic)+0.6 (Lipophilic)+0.8 log units
Topological Polar Surface Area 21.3

21.3

0 (No change in polar atoms)
Predicted Solubility High (Miscible/Soluble)Moderate to HighDecreased aqueous solubility
Mechanistic Insight: The "Methyl Shift"

The observed


LogP of approximately +0.8 aligns with empirical fragment-based prediction rules (Hansch-Leo), where a single methyl group typically contributes +0.4 to +0.5 log units. However, in the case of 6,6-dimethylation , two factors are at play:
  • Additive Hydrophobicity: Direct addition of non-polar surface area.

  • Conformational Restriction (Thorpe-Ingold Effect): The gem-dimethyl group at the 6-position can restrict the conformational flexibility of the 7-membered ring. This often forces the ring into a more defined chair or twist-boat conformation, potentially reducing the entropic penalty of solvation and stabilizing the molecule in lipid bilayers.

Experimental Determination Protocols

To validate these values in a drug discovery campaign, two primary methodologies are employed: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).

Protocol A: Shake-Flask Method (ASTM E1147 Standard)

Best for: Final validation of lead compounds requiring high precision.

  • Phase Preparation: Saturate

    
    -octanol with water and water with 
    
    
    
    -octanol for 24 hours to ensure equilibrium.
  • Solute Addition: Dissolve the oxazepane derivative in the water-saturated octanol phase. Target concentration:

    
     M.
    
  • Equilibration: Mix the two phases in a glass vial. Shake mechanically for 60 minutes at constant temperature (

    
    ).
    
  • Separation: Centrifuge at 3000 rpm for 20 minutes to break emulsions.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry or LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (OECD 117)

Best for: Screening large libraries of derivatives.

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus).

  • Calibration: Inject a set of 6 reference standards with known LogP values (e.g., 2-butanone, benzene, toluene).

  • Correlation: Plot

    
     (capacity factor) vs. 
    
    
    
    to generate a calibration curve.
    • 
       (where 
      
      
      
      is retention time,
      
      
      is dead time).
  • Measurement: Inject the oxazepane sample under identical isocratic conditions (e.g., Methanol/Water 75:25).

  • Derivation: Extrapolate the LogP of the oxazepane from the calibration curve.

Visualization: Experimental Workflow

LogP_Workflow Start Start: Oxazepane Sample Choice Select Method Start->Choice SF_Prep Shake-Flask: Phase Saturation (Octanol/Water) Choice->SF_Prep High Precision HPLC_Cal HPLC: Calibration (Standard Mix) Choice->HPLC_Cal High Throughput SF_Equil Equilibration (Shake 60min @ 25°C) SF_Prep->SF_Equil SF_Sep Phase Separation (Centrifuge) SF_Equil->SF_Sep SF_Anal Quantification (UV/LC-MS) SF_Sep->SF_Anal Result Final LogP Value SF_Anal->Result HPLC_Run Isocratic Run (C18 Column) HPLC_Cal->HPLC_Run HPLC_Calc Calculate k' (Capacity Factor) HPLC_Run->HPLC_Calc HPLC_Calc->Result

Figure 1: Decision matrix and workflow for experimental determination of lipophilicity.

Implications for Drug Design[5][6][7]

The shift from -0.2 to +0.6 upon dimethylation has specific consequences for the "Drug-Likeness" of the scaffold.

  • Solubility vs. Permeability Trade-off:

    • Unsubstituted (-0.2): Highly water soluble, low risk of metabolic clearance, but may suffer from poor passive diffusion across the BBB.

    • Dimethylated (+0.6): Improved passive permeability. The value remains well below the Lipinski limit (LogP < 5), making it an ideal "fragment" that allows for further functionalization with lipophilic aromatic groups without "greasing out" the molecule.

  • Metabolic Stability:

    • Unsubstituted oxazepanes are susceptible to oxidative metabolism at the

      
      -carbons next to the heteroatoms.
      
    • 6,6-Dimethylation blocks metabolic hotspots (if placed strategically) or simply adds steric bulk that hinders cytochrome P450 access to the ring, potentially increasing half-life (

      
      ).
      
Visualization: SAR Logic & Impact[8]

SAR_Logic Base 1,4-Oxazepane (LogP -0.2) Mod + 6,6-Dimethyl Base->Mod New Dimethyl-Oxazepane (LogP +0.6) Mod->New Effect1 Increased Lipophilicity New->Effect1 Effect2 Conformational Locking New->Effect2 Outcome1 Better BBB Permeability Effect1->Outcome1 Outcome2 Reduced Metabolic Clearance Effect2->Outcome2

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating the functional impact of dimethylation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132354258, 6,6-dimethyl-1,4-oxazepane hydrochloride. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link][2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.